molecular formula C9H10BrNO3 B1289686 2-Bromo-1-isopropoxy-4-nitrobenzene CAS No. 191602-42-3

2-Bromo-1-isopropoxy-4-nitrobenzene

Cat. No.: B1289686
CAS No.: 191602-42-3
M. Wt: 260.08 g/mol
InChI Key: SDYLUPCVAIKGTR-UHFFFAOYSA-N
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Description

2-Bromo-1-isopropoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-isopropoxy-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-isopropoxy-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-nitro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYLUPCVAIKGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596201
Record name 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191602-42-3
Record name 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-isopropoxy-4-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-isopropoxy-4-nitrobenzene is a highly functionalized aromatic compound that serves as a pivotal intermediate in multi-step organic syntheses.[1] Its strategic importance lies in the unique arrangement of three distinct functional groups—a bromine atom, an isopropoxy group, and a nitro group—on a benzene ring. This trifecta of reactivity provides chemists with a versatile platform for constructing complex molecular architectures, particularly in the realms of pharmaceutical and materials science.[1] The interplay of the electronic and steric effects of these substituents allows for a high degree of control and flexibility in synthetic design.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this valuable building block, supported by experimental data and procedural outlines.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1-isopropoxy-4-nitrobenzene is presented below. Understanding these properties is crucial for its handling, storage, and application in chemical reactions. The compound is typically a colorless to light yellow liquid or a yellow oily substance.[2][3]

PropertyValueSource
Molecular Weight 244.09 g/mol [1][2][4]
Molecular Formula C₉H₁₀BrNO₂[1][2][4]
CAS Number 101980-41-0[1][2][4]
Boiling Point 155-160 °C (at 15 Torr)[1][5]
Topological Polar Surface Area 45.8 Ų[1][6][5]
XLogP3 3.6[1][6][5]
Appearance Colorless to light yellow liquid / Yellow oily substance[2][3]
Structural Representation

The molecular structure of 2-Bromo-1-isopropoxy-4-nitrobenzene dictates its reactivity. The IUPAC name is 2-bromo-4-nitro-1-(propan-2-yl)benzene.[7]

Caption: Molecular structure of 2-Bromo-1-isopropoxy-4-nitrobenzene.

Synthesis and Reactivity

The primary and most efficient route for the synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene involves the electrophilic bromination of 1-isopropoxy-4-nitrobenzene. An alternative, though less common, pathway is the nitration of 2-bromo-1-isopropoxybenzene. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of these reactions.[1]

In the bromination of 1-isopropoxy-4-nitrobenzene, the isopropoxy group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The strong activating effect of the isopropoxy group directs the incoming bromine atom to the position ortho to it.

Synthetic Workflow

Synthesis_Workflow Start 1-Isopropoxy-4-nitrobenzene Reaction Electrophilic Bromination Start->Reaction Reagents Br₂ / FeCl₃ Reagents->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Product 2-Bromo-1-isopropoxy-4-nitrobenzene Workup->Product

Caption: General workflow for the synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene.

Detailed Experimental Protocol

The following protocol describes the synthesis of 2-bromo-1-isopropoxy-4-nitrobenzene from 1-isopropoxy-4-nitrobenzene.

Materials:

  • 1-isopropoxy-4-nitrobenzene

  • Ferric chloride (III) (FeCl₃)

  • Bromine (Br₂)

  • Chlorobenzene

  • Aqueous sodium bisulfite (40%)

  • Aqueous hydrochloric acid (5%)

  • Water

Procedure:

  • A mixed solution of 1-isopropoxy-4-nitrobenzene (e.g., 50 g, 0.300 mol) and ferric chloride (III) is heated to 40 °C.[2][8]

  • Bromine (e.g., 59.92 g, 0.375 mol) is added slowly and dropwise over a period of 3 hours.[2][8]

  • After the reaction is complete, the mixture is poured into water (e.g., 120 ml).[2][8]

  • A 40% concentration of aqueous sodium bisulfite is added dropwise to quench any remaining bromine.[2][8]

  • The mixture is subsequently extracted with chlorobenzene.[2][8]

  • The organic phase is separated and washed with a 5% concentration aqueous HCl solution.[2][8]

  • Finally, the chlorobenzene is evaporated under reduced pressure to yield 2-bromo-1-isopropoxy-4-nitrobenzene as a yellow oily substance.[2][5][8]

Yield: Approximately 98% of the theoretical value.[2][5][8]

Applications in Research and Drug Development

2-Bromo-1-isopropoxy-4-nitrobenzene is a valuable research chemical and a versatile building block in the synthesis of more complex molecules.[4] Its utility stems from the differential reactivity of its functional groups.

  • Pharmaceutical Synthesis: The nitro group can be reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs). The bromine atom provides a site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitutions. This dual functionality is invaluable for constructing diverse pharmacological scaffolds.[9]

  • Agrochemical Development: Similar to other nitroaromatic compounds, derivatives of 2-bromo-1-isopropoxy-4-nitrobenzene can be explored for the synthesis of pesticides, herbicides, and fungicides.[9][10] The ability to modify the molecule at multiple positions allows for the fine-tuning of biological activity.

  • Materials Science: The nitroaromatic structure and potential for further functionalization make it a candidate for developing specialty polymers and organic electronic materials.[10]

Logical Relationship of Functional Groups in Synthesis

Functional_Group_Reactivity Compound 2-Bromo-1-isopropoxy-4-nitrobenzene Nitro Nitro Group (NO₂) Compound->Nitro Bromo Bromo Group (Br) Compound->Bromo Isopropoxy Isopropoxy Group (O-iPr) Compound->Isopropoxy Amine Amine (NH₂) Nitro->Amine Reduction Coupling Cross-Coupling (e.g., Suzuki, Heck) Bromo->Coupling Pd-catalyzed Directing Directing Group (Ortho, Para) Isopropoxy->Directing Activating

Caption: Reactivity of functional groups on 2-Bromo-1-isopropoxy-4-nitrobenzene.

Safety and Handling

2-Bromo-1-isopropoxy-4-nitrobenzene should be handled in a well-ventilated place.[11] It is important to wear suitable protective clothing, including tightly fitting safety goggles and impervious gloves, to avoid contact with skin and eyes.[11] Avoid the formation of dust and aerosols.

First-Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[12]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

  • If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[12]

Storage: Store in a well-ventilated place. Keep the container tightly closed.[12] It is recommended to store it in a dry, cool environment.

Conclusion

2-Bromo-1-isopropoxy-4-nitrobenzene is a key chemical intermediate with significant potential in various fields, particularly in the development of pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and the distinct reactivity of its functional groups provide a solid foundation for its application in complex organic synthesis. Adherence to proper safety and handling protocols is essential when working with this compound.

References

  • 2-Bromo-1-isopropyl-4-nitrobenzene | 101980-41-0. Pharmaffiliates. [Link]

  • 2-Bromo-1-nitro-4-propylbenzene | C9H10BrNO2 | CID 130053731. PubChem. [Link]

  • Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. [Link]

  • 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. [Link]

  • 2-Bromo-4-nitro-1-(propan-2-yl)benzene. PubChem. [Link]

Sources

Technical Whitepaper: Structural Elucidation & Synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Bromo-1-isopropoxy-4-nitrobenzene is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonality of its functional groups:

  • Nitro group (C4): A precursor for anilines (via reduction) or a leaving group in specific nucleophilic aromatic substitutions (

    
    ).
    
  • Bromine (C2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Isopropoxy group (C1): Provides lipophilicity and steric bulk, often used to optimize ADME properties in kinase inhibitors.

This guide provides a validated synthesis protocol and a detailed structural elucidation strategy, focusing on NMR chemical shift prediction based on substituent electronic effects.

Synthesis Protocol: Williamson Etherification[2][3][4][5]

The most robust route to this molecule is the alkylation of 2-bromo-4-nitrophenol . This method avoids the poor regioselectivity of nitrating 2-bromo-isopropoxybenzene.

Reagents & Materials
  • Precursor: 2-Bromo-4-nitrophenol (CAS: 5798-94-7)

  • Alkylating Agent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    ).
    
Step-by-Step Methodology
  • Activation: Charge a reaction vessel with 2-bromo-4-nitrophenol (1.0 eq) and anhydrous DMF (5-10 volumes). Add

    
     (2.0 eq) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn bright yellow/orange due to the nitrophenoxide anion.
    
  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise.

  • Reaction: Heat the mixture to 60–80°C. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (precipitation of product). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography.
    
Process Visualization

SynthesisWorkflow Start 2-Bromo-4-nitrophenol (Precursor) Deprotonation Base Treatment (K2CO3/DMF) Forms Phenoxide Start->Deprotonation -H+ Alkylation Add 2-Bromopropane (Sn2 Reaction) 60-80°C Deprotonation->Alkylation +iPr-Br Workup Aq. Wash (NaOH) Removes Phenol Alkylation->Workup Product 2-Bromo-1-isopropoxy- 4-nitrobenzene Workup->Product Isolation

Figure 1: Williamson ether synthesis workflow targeting the isopropoxy derivative.

NMR Structural Elucidation

As exact spectral data for this specific ether is often proprietary, we derive the chemical shifts using Substituent Chemical Shift (SCS) additivity rules. This method is highly reliable for benzenoid systems.

Electronic Environment Analysis
  • 1-Isopropoxy (-OiPr): Strong Electron Donating Group (EDG) by resonance. Shields Ortho (C2, C6) and Para (C4) positions.

  • 4-Nitro (-NO2): Strong Electron Withdrawing Group (EWG) by resonance and induction. Deshields Ortho (C3, C5) and Para (C1).

  • 2-Bromo (-Br): Weakly deactivating. Inductively withdrawing (deshielding Ortho C1, C3) but resonance donating.

Predicted NMR Data (400 MHz, )
ProtonPositionMultiplicityCoupling (

)
Predicted Shift (

)
Assignment Logic
H3 AromaticDoublet (d)~2.6 Hz8.40 – 8.50 ppm Most Deshielded. Located between Br and

. The

ortho-effect dominates.
H5 AromaticDoublet of Doublets (dd)9.0, 2.6 Hz8.10 – 8.20 ppm Ortho to

(deshielding) but Para to OiPr (shielding). Slightly upfield of H3.
H6 AromaticDoublet (d)9.0 Hz6.90 – 7.05 ppm Most Shielded. Ortho to the strong donor OiPr. Meta to

.
H7 Aliphatic (CH)Septet6.1 Hz4.60 – 4.70 ppm Methine proton of the isopropyl group. Deshielded by Oxygen.
H8 Aliphatic (

)
Doublet6.1 Hz1.35 – 1.45 ppm Methyl protons of the isopropyl group.
Coupling Constant Analysis
  • 
    :  Typical ortho-coupling for benzene rings.
    
  • 
    :  Typical meta-coupling.
    
  • 
    :  Usually para-coupling is negligible (< 1 Hz) and not observed.
    
Data Validation Logic

To confirm identity, compare the integration ratio:

  • Aromatic region (3H total): 1H (H3) : 1H (H5) : 1H (H6).

  • Aliphatic region (7H total): 1H (septet) : 6H (doublet).

  • Total Integral Ratio: 3 : 7.

Spectroscopic Logic Diagram

NMRLogic Molecule 2-Bromo-1-isopropoxy-4-nitrobenzene H3 H3 (Pos 3) Ortho to NO2 (+) Ortho to Br (+) Result: ~8.45 ppm Molecule->H3 Deshielding Zone H5 H5 (Pos 5) Ortho to NO2 (+) Para to OiPr (-) Result: ~8.15 ppm Molecule->H5 Mixed Effects H6 H6 (Pos 6) Ortho to OiPr (-) Meta to NO2 (+) Result: ~7.00 ppm Molecule->H6 Shielding Zone Coupling Coupling Constants (J) Ortho (H5-H6): ~9 Hz Meta (H3-H5): ~2.6 Hz H3->Coupling H5->Coupling H6->Coupling

Figure 2: Electronic substituent effects dictating the NMR chemical shifts.

Troubleshooting & Quality Control

When analyzing the spectrum, watch for these common artifacts:

  • Residual Phenol: If the reaction is incomplete, 2-bromo-4-nitrophenol will show a broad singlet (OH) > 10 ppm and aromatic shifts slightly downfield of the product.

    • Remedy: Wash organic layer thoroughly with 1M NaOH.

  • Solvent Peaks:

    • 
      : Singlet at 7.26 ppm.
      
    • DMSO-

      
      : Quintet at 2.50 ppm.[2]
      
    • Note: In DMSO, the H3/H5 signals may shift slightly downfield due to solvent polarity.

  • Rotamers: Unlike amides, this ether does not typically exhibit rotamers at room temperature; sharp signals are expected.

References

  • ChemicalBook. (2025).[3] 2-BROMO-1-ISOPROPYL-4-NITROBENZENE Properties and Synthesis. (Used for alkyl-analog comparison). Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocols.[4] Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for SCS Additivity Rules).
  • PubChem. 2-Bromo-1-nitro-4-propylbenzene Data.[5] (Structural Analog Validation). Retrieved from

Sources

Navigating Nucleophilic Aromatic Substitution on 2-Bromo-1-isopropoxy-4-nitrobenzene: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reaction on 2-Bromo-1-isopropoxy-4-nitrobenzene. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond standard textbook procedures to offer a nuanced understanding of the substrate's reactivity, the mechanistic underpinnings of the SNAr reaction, and practical, field-tested protocols. We will dissect the electronic and steric factors governing this transformation, provide detailed experimental workflows, and present methods for the robust characterization of the resulting products. This guide is structured to serve as a comprehensive resource for the strategic application of 2-Bromo-1-isopropoxy-4-nitrobenzene in the synthesis of complex molecular architectures.

Introduction: The SNAr Reaction in Modern Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] This reaction class is particularly vital in the pharmaceutical and agrochemical industries for the construction of novel molecular entities.[1] Unlike electrophilic aromatic substitution, which relies on an electron-rich aromatic ring, the SNAr reaction necessitates an electron-deficient aromatic system.[2] This is typically achieved by the presence of one or more potent electron-withdrawing groups on the aromatic ring.[2]

The substrate of focus, 2-Bromo-1-isopropoxy-4-nitrobenzene, is a highly functionalized and versatile intermediate.[3] Its unique arrangement of a bromine atom (a good leaving group), a nitro group (a powerful activating group), and an isopropoxy group provides a platform for controlled and regioselective synthetic modifications.[3] This guide will elucidate the principles and practicalities of leveraging this substrate in SNAr reactions.

The Substrate: A Deep Dive into 2-Bromo-1-isopropoxy-4-nitrobenzene

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes. 2-Bromo-1-isopropoxy-4-nitrobenzene is a strategically designed substrate for SNAr reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1-isopropoxy-4-nitrobenzene is presented in the table below.

PropertyValue
CAS Number 101980-41-0
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Boiling Point 155-160 °C (at 15 Torr)
Topological Polar Surface Area 45.8 Ų
XLogP3 3.6
Synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene

The most direct and efficient synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene involves the electrophilic bromination of 1-isopropoxy-4-nitrobenzene. The isopropoxy group is an activating, ortho-, para- director, while the nitro group is a deactivating, meta- director. The strong activating effect of the isopropoxy group directs the incoming bromine atom to the position ortho to it.

A typical laboratory-scale synthesis is as follows: A solution of 1-isopropoxy-4-nitrobenzene (e.g., 50 g, 0.300 mol) and a catalytic amount of ferric chloride(III) is heated to approximately 40 °C.[4] Bromine (e.g., 59.92 g, 0.375 mol) is then added dropwise over several hours.[4] Upon completion, the reaction is quenched with an aqueous solution of sodium bisulfite to neutralize any unreacted bromine.[4] The product is then extracted with a suitable organic solvent, such as chlorobenzene.[4] The organic layer is washed, dried, and the solvent removed under reduced pressure to yield 2-Bromo-1-isopropoxy-4-nitrobenzene, typically as a yellow oil.[4]

Spectroscopic Characterization of the Starting Material

Based on a reported synthesis, the following characterization data for 2-Bromo-1-isopropoxy-4-nitrobenzene has been documented:

  • ¹H-NMR (600 MHz, CDCl₃): δ= 8.41 (d, 1H), 8.14 (dd, 1H), 7.45 (d, 1H), 3.45 (heptet, 1H), 1.29 (d, 3H), 1.27 (d, 3H) ppm.[4]

  • GC-MS: m/z = 245 [M+].[4]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 2-Bromo-1-isopropoxy-4-nitrobenzene proceeds through a well-established two-step addition-elimination mechanism.[5] This pathway is distinct from SN1 and SN2 reactions, as it occurs at an sp²-hybridized carbon center.[5]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the bromine leaving group.[5] This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is temporarily disrupted during this step.[5]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second, faster step, the leaving group (bromide ion) is expelled from the Meisenheimer complex.[5] This restores the aromaticity of the ring and yields the final substituted product.[5]

SNAr_Mechanism

Key Factors Influencing Reactivity

The success and efficiency of the SNAr reaction on 2-Bromo-1-isopropoxy-4-nitrobenzene are governed by a confluence of electronic and steric factors.

The Role of the Nitro Group

The nitro group is the primary driver of reactivity in this substrate. Positioned para to the isopropoxy group and meta to the bromine leaving group, its powerful electron-withdrawing nature activates the aromatic ring towards nucleophilic attack.[5] This activation is achieved through both inductive and resonance effects, which stabilize the negative charge of the Meisenheimer intermediate.[5] The delocalization of the negative charge onto the oxygen atoms of the nitro group is a key stabilizing feature.

The Influence of the Isopropoxy Group

The isopropoxy group, while being an ortho-, para- director in electrophilic substitutions, exhibits a more complex role in SNAr. Electronically, it is an electron-donating group by resonance, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted position. However, its inductive electron-withdrawing effect can partially counteract this.

Sterically, the bulky isopropoxy group adjacent to the reaction center can influence the approach of the nucleophile. For very bulky nucleophiles, this steric hindrance may retard the reaction rate.

The Bromine Leaving Group

In the context of SNAr reactions, the typical leaving group aptitude for halogens is F > Cl > Br > I.[5] This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. While bromine is not the most facile leaving group in this series, it is sufficiently labile under appropriate reaction conditions, especially with the strong activation provided by the nitro group.

Experimental Protocols for SNAr on 2-Bromo-1-isopropoxy-4-nitrobenzene

The following protocols are provided as robust starting points for performing SNAr reactions on 2-Bromo-1-isopropoxy-4-nitrobenzene. Optimization of temperature, reaction time, and stoichiometry may be necessary depending on the specific nucleophile used.

General Protocol for Reaction with Amine Nucleophiles

This protocol is suitable for a range of primary and secondary amines.

Materials:

Reagent/SolventTypical Molar Ratio
2-Bromo-1-isopropoxy-4-nitrobenzene1.0 eq
Amine Nucleophile1.1 - 2.0 eq
Base (e.g., K₂CO₃, Et₃N)2.0 - 3.0 eq
Solvent (e.g., DMF, DMSO, NMP)5 - 10 mL per mmol of substrate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 eq) and the chosen solvent.

  • Add the amine nucleophile (1.1 - 2.0 eq) followed by the base (e.g., potassium carbonate, 2.0 - 3.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental_Workflow

Product Characterization

Unambiguous characterization of the final product is crucial for validating the success of the reaction. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. In a successful SNAr with an amine, the disappearance of the aromatic proton signals corresponding to the starting material and the appearance of new signals for the aminated product, along with characteristic shifts in the remaining aromatic protons, will be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch for primary and secondary amine products and the characteristic strong absorptions of the nitro group.

Safety and Handling

Substituted nitroaromatic compounds should be handled with care. Based on safety data for analogous compounds like 1-bromo-4-nitrobenzene, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

2-Bromo-1-isopropoxy-4-nitrobenzene is a valuable and reactive substrate for nucleophilic aromatic substitution. The strong activation provided by the para-nitro group facilitates the displacement of the ortho-bromo substituent with a variety of nucleophiles. By understanding the interplay of electronic and steric effects and by employing robust experimental protocols, researchers can effectively utilize this building block for the synthesis of complex, functionalized aromatic compounds. The methodologies and insights provided in this guide serve as a comprehensive resource for the successful application of this versatile synthetic intermediate.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. BYJU'S. [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Technology, Iraq. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

Sources

Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Coupling Conditions for 2-Bromo-1-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-1-isopropoxy-4-nitrobenzene. This substrate presents unique challenges due to the steric hindrance imposed by the ortho-isopropoxy group and the strong electron-withdrawing nature of the para-nitro group. This guide elucidates the mechanistic principles, details an optimized experimental protocol, offers strategies for parameter optimization, and provides a troubleshooting framework to empower researchers in pharmaceutical and materials science to effectively utilize this versatile building block.

Introduction: Navigating the Challenges of a Substituted Aryl Bromide

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[1] Its utility is rooted in the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2]

The subject of this guide, 2-Bromo-1-isopropoxy-4-nitrobenzene, is a valuable synthetic intermediate due to the strategic placement of its functional groups, which allows for sequential and site-selective modifications in the synthesis of complex molecules.[3] However, its structure presents a classic synthetic puzzle for cross-coupling reactions:

  • Steric Hindrance: The isopropoxy group at the ortho position to the bromine atom sterically shields the reaction center. This can impede the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, and can also slow the final reductive elimination step.[4][5][6]

  • Electronic Effects: The para-nitro group is strongly electron-withdrawing. While this typically accelerates the rate-determining oxidative addition step for aryl halides, it can also influence the overall electron density of the palladium intermediates and potentially alter the rate of other steps in the catalytic cycle.[7][8]

This application note addresses these challenges by providing a detailed mechanistic overview and a field-proven protocol designed to achieve high yields and purity.

The Catalytic Cycle: A Mechanistic Rationale for Component Selection

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7][9] Understanding this mechanism is paramount for rationalizing the choice of reagents and conditions. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]

Suzuki_Miyaura_Coupling cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->ArPdBr Oxidative Addition Ar-Br ArPdR Ar-Pd(II)L₂-R' (Transmetalation Complex) ArPdBr->ArPdR Transmetalation R'-B(OR)₂ + Base ArPdR->Pd0 Catalyst Regeneration Product Ar-R' (Coupled Product) ArPdR->Product Reductive Elimination end start caption_node Ar = 2-Isopropoxy-4-nitrophenyl R' = Coupling Partner

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-determining step where the active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.[7] For sterically hindered substrates like 2-Bromo-1-isopropoxy-4-nitrobenzene, this step requires a catalyst system that is both bulky and electron-rich. Bulky phosphine ligands promote the formation of a monoligated, highly reactive palladium species, which is necessary to overcome the steric shield of the isopropoxy group.[12]

  • Transmetalation: In this step, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This process requires activation of the organoboron compound by a base.[13] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[12][14]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[10] This step is favored for sterically demanding products, as the steric strain in the square planar Pd(II) intermediate is released.

Recommended Protocol for Suzuki Coupling

This protocol is optimized for the coupling of 2-Bromo-1-isopropoxy-4-nitrobenzene with a generic arylboronic acid on a 1.0 mmol scale.

Materials and Reagents
ReagentGradeSupplier ExampleComments
2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 eq)>98%Sigma-AldrichEnsure it is dry.
Arylboronic Acid (1.2 - 1.5 eq)>97%Combi-BlocksExcess is used to drive the reaction to completion. Quality is critical; older boronic acids can dehydrate to unreactive boroxines.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)Catalyst GradeStrem ChemicalsA common and reliable Pd(0) source.
SPhos (2,6-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)>98%Sigma-AldrichA bulky, electron-rich Buchwald ligand ideal for sterically hindered substrates.[12]
Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq)Anhydrous, >98%Acros OrganicsA strong, non-nucleophilic base effective in these couplings. Must be finely powdered and dry.[9]
1,4-DioxaneAnhydrous, >99.8%Sigma-AldrichMust be thoroughly degassed before use to prevent catalyst oxidation.[11]
Deionized WaterACS Grade-Degassed. A small amount of water can accelerate the reaction.[15]
Equipment Setup
  • A flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Schlenk line or glovebox for maintaining an inert atmosphere (Argon or Nitrogen).

  • Heating mantle with a temperature controller and oil bath.

  • Standard glassware for aqueous workup and extraction.

  • Silica gel for column chromatography.

Step-by-Step Experimental Procedure
  • Vessel Preparation: To the flame-dried Schlenk flask, add 2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 mmol, 260 mg), the arylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (3.0 mmol, 637 mg).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.02 mmol, 8.2 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water (e.g., 5 mL dioxane, 1 mL water) and degas it by sparging with argon for 20-30 minutes. Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 6-18 hours. Check for the disappearance of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Parameter Optimization

The success of the Suzuki coupling on this challenging substrate is highly dependent on the careful selection of the catalyst system, base, and solvent. The following table provides a guide for optimization based on literature precedents for sterically hindered and electron-deficient substrates.

ParameterCondition A (Standard)Condition B (More Forcing)Condition C (Alternative)Rationale & Causality
Catalyst Pd₂(dba)₃ / SPhos[Pd(allyl)Cl]₂ / RuPhosPd(PPh₃)₄SPhos and RuPhos are bulky, electron-rich ligands designed to accelerate oxidative addition and reductive elimination for hindered substrates.[4][5] Pd(PPh₃)₄ is a classic catalyst but often less effective for challenging couplings.[16]
Base K₃PO₄Cs₂CO₃K₂CO₃K₃PO₄ and Cs₂CO₃ are strong, non-nucleophilic bases that effectively promote transmetalation.[9] Cesium carbonate is often more effective due to its higher solubility in organic solvents. K₂CO₃ is a milder base that may be sufficient and is more economical.
Solvent Dioxane / H₂OToluene / H₂ODMFDioxane and toluene are common choices. A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[14][15] DMF is a polar aprotic solvent that can sometimes increase reaction rates but may be more difficult to remove.
Temperature 80-100 °C110 °C80 °CHigher temperatures are often required to overcome the activation barrier for sterically hindered substrates.[17] However, excessively high temperatures can lead to side reactions like protodeboronation.
Expected Yield Good to ExcellentPotentially HigherModerateCondition A represents a robust starting point. Condition B is for particularly difficult couplings. Condition C is a more traditional, potentially lower-yielding but cost-effective option.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Poor quality boronic acid (dehydrated to boroxine). 3. Insufficiently strong or poorly soluble base. 4. Ineffective ligand for the hindered substrate.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.[11] 2. Use fresh, high-purity boronic acid or convert it to a more stable pinacol ester. 3. Switch to a stronger or more soluble base like Cs₂CO₃. Ensure the base is finely powdered. 4. Use a more electron-rich and bulky ligand from the Buchwald family (e.g., RuPhos, XPhos).[15]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.Improve degassing procedures. Purge the reaction vessel thoroughly with inert gas before adding the solvent and catalyst.[11]
Protodeboronation (Boronic acid replaced by -H)1. Excess water or moisture. 2. Reaction run for too long at high temperature. 3. Base is too strong or nucleophilic.1. Use anhydrous solvents and a controlled amount of water (e.g., 3-5 equivalents). 2. Monitor the reaction closely and stop it upon completion of the starting material. 3. Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
Reduction of Nitro Group Certain palladium catalysts or impurities can catalyze the reduction of the nitro group, especially if using a protic solvent like methanol or ethanol as a co-solvent.Avoid protic solvents other than water. If reduction persists, screen different palladium pre-catalysts. Palladium on carbon (Pd/C) is known to reduce nitro groups and should be avoided.[18]

References

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Video]. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Uozumi, Y., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. Retrieved from [Link]

  • Chen, W., et al. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Retrieved from [Link]

  • Dziubak, B., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. Retrieved from [Link]

  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

  • Alonso, F., et al. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. RUA. Retrieved from [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-1-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The substrate 2-Bromo-1-isopropoxy-4-nitrobenzene represents a unique class of "push-pull" aromatic building blocks. It features an electron-withdrawing nitro group (-NO


) at the para position relative to an electron-donating isopropoxy group (-O

Pr). The bromine handle at the ortho position to the bulky isopropoxy group creates a specific synthetic challenge: Steric hindrance competing with electronic activation.

This application note details optimized protocols for reacting this scaffold with various boronic acids. While the nitro group activates the C-Br bond for oxidative addition, the adjacent isopropoxy group imposes significant steric demand, often necessitating specialized ligand systems to facilitate transmetallation and reductive elimination.

Key Chemical Challenges
  • Steric Impediment: The isopropyl moiety (

    
    ) has a large cone angle, shielding the Pd-center during the catalytic cycle.
    
  • Electronic Activation: The

    
    -nitro group makes the ring electron-deficient, accelerating the initial oxidative addition step compared to non-nitrated anisoles.
    
  • Chemo-selectivity: Conditions must preserve the nitro group (avoiding reduction to aniline) and the ether linkage (avoiding dealkylation).

Mechanistic Insight & Catalyst Selection

To achieve high yields, one must understand the catalytic cycle specific to this substrate. The reaction follows the standard Pd(0)/Pd(II) Suzuki-Miyaura cycle, but the rate-determining step (RDS) shifts depending on the boronic acid used.

The "Push-Pull" Catalytic Cycle
  • Oxidative Addition (Fast): The electron-poor nature of the ring (due to -NO

    
    ) facilitates the insertion of Pd(0) into the C-Br bond.
    
  • Transmetallation (Slow/Difficult): This is the critical bottleneck. The bulky ortho-isopropoxy group hinders the approach of the boronate species.

  • Reductive Elimination (Fast): Once the biaryl-Pd complex forms, the steric bulk actually accelerates elimination to relieve strain.

Graphviz Pathway Visualization

SuzukiMechanism Substrate 2-Bromo-1-isopropoxy- 4-nitrobenzene OxAdd Oxidative Addition (Fast due to -NO2) Substrate->OxAdd Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br (Sterically Crowded) OxAdd->PdII_Ar TransMet Transmetallation (RATE LIMITING STEP) PdII_Ar->TransMet Steric Clash with -OiPr Boronic R-B(OH)2 + Base Boronic->TransMet PdII_Biaryl Ar-Pd(II)-R TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle highlighting the steric bottleneck at the Transmetallation step caused by the ortho-isopropoxy group.

Optimization Strategy & Screening Data

For this specific substrate, standard tetrakis(triphenylphosphine)palladium(0) [Pd(PPh


)

] often results in incomplete conversion due to ligand dissociation issues and poor stability. We recommend bidentate ligands or bulky electron-rich phosphines .
Catalyst & Ligand Screening (Substrate: 1.0 equiv)
EntryCatalyst (5 mol%)LigandBase (2.0 eq)SolventYield (%)Notes
1Pd(PPh

)

-K

CO

DME/H

O
45-60%Sluggish; significant homocoupling.
2Pd(OAc)

PPh

K

CO

Toluene/H

O
55%Slow conversion.
3 Pd(dppf)Cl

·DCM
dppf K

CO

Dioxane/H

O
88-92% Robust; handles sterics well.
4Pd

(dba)

SPhosK

PO

Toluene/H

O
95%Best for very hindered boronic acids.
5Pd(OAc)

XPhosCs

CO

THF/H

O
90%Excellent but more expensive.

Recommendation:

  • Primary Protocol (Cost-Effective): Use Entry 3 (Pd(dppf)Cl

    
    ). The large bite angle of the dppf ligand stabilizes the Pd center and facilitates the coupling of ortho-substituted halides [1].
    
  • Advanced Protocol (High Difficulty): If coupling with another sterically hindered boronic acid (e.g., 2-methylphenylboronic acid), switch to Entry 4 (SPhos system) [2].

Detailed Experimental Protocols

Method A: General Procedure (Pd(dppf)Cl )

Suitable for unhindered to moderately hindered boronic acids.

Materials:

  • 2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3–5 mol%)
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 – 3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial or round-bottom flask with the aryl bromide, boronic acid, and K

    
    CO
    
    
    
    .
  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 10–15 minutes. Critical: Oxygen removal is essential to prevent phenol formation and homocoupling.

  • Catalyst Addition: Add the Pd(dppf)Cl

    
     catalyst quickly under a positive stream of inert gas. Seal the vessel.
    
  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC or LC-MS.

    • Note: The mixture will turn black (Pd precipitation) if the catalyst decomposes; a stable active reaction is usually dark red/brown.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate and purify via silica gel flash chromatography. (Typical eluent: Hexanes/Ethyl Acetate).

Method B: High-Steric Demand Procedure (SPhos Gen-2)

Use this when the boronic acid is also ortho-substituted or electron-poor.

Modifications:

  • Catalyst: XPhos Pd G2 or Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%).
    
  • Base: Potassium Phosphate Tribasic (Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    PO
    
    
    
    ).
  • Solvent: Toluene / Water (10:1).

  • Temp: 100 °C.

Scope & Troubleshooting

Substrate Scope Compatibility
  • Electron-Rich Boronic Acids (e.g., 4-OMe-Ph-B(OH)

    
    ):  React rapidly. High yields (>90%) expected with Method A.
    
  • Electron-Poor Boronic Acids (e.g., 4-CF

    
    -Ph-B(OH)
    
    
    
    ):
    Slower transmetallation. Require higher temperatures (100 °C) or Method B.
  • Heterocyclic Boronic Acids (e.g., Pyridine-3-boronic acid): Prone to protodeboronation. Use K

    
    PO
    
    
    
    instead of carbonate and increase boronic acid load to 1.5 equiv.
Troubleshooting Guide
IssueProbable CauseSolution
Starting Material Remains Catalyst deactivation or Steric bulkSwitch to SPhos/XPhos ligand system. Ensure strict O

-free conditions.
De-halogenation (Ar-H formed)

-Hydride elimination or solvent effects
Avoid alcoholic solvents (use Dioxane or Toluene). Lower temperature slightly.
Homocoupling (Ar-Ar) Oxygen presenceImprove degassing (freeze-pump-thaw). Add catalyst last.
Hydrolysis of Boronic Acid Wet solvents or high pHUse anhydrous conditions with CsF or add boronic acid in portions.

Safety & Handling

  • Nitro Compounds: While 2-bromo-1-isopropoxy-4-nitrobenzene is generally stable, nitro-aromatics can be energetic. Avoid excessive heat (>120 °C) or dry distillation.

  • Palladium Residues: Pd species are toxic. Ensure thorough removal during purification (using thiol-functionalized silica scavengers if necessary for pharma applications).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[1] 2-Bromo-1-isopropyl-4-nitrobenzene Structure and Reactivity Data. BenchChem Chemical Database. Link

Sources

Experimental procedure for the reduction of the nitro group in 2-Bromo-1-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the chemoselective reduction of 2-Bromo-1-isopropoxy-4-nitrobenzene to 3-Bromo-4-isopropoxyaniline .

The primary synthetic challenge in this transformation is chemoselectivity : reducing the nitro group (


) to an amine (

) while preserving the aryl bromide (

) and the isopropoxy ether linkage. Standard catalytic hydrogenation methods (e.g.,

,

) frequently result in hydrodebromination (cleavage of the C-Br bond), leading to significant yield loss and impurity formation.

To mitigate this, we employ a Bechamp-type reduction using Iron powder (


) activated by Ammonium Chloride (

) in aqueous ethanol. This method operates via a Single Electron Transfer (SET) mechanism that is thermodynamically insufficient to cleave the aryl-halide bond under neutral-to-mildly acidic conditions, ensuring high fidelity of the halogenated scaffold.

Mechanistic Insight & Chemoselectivity

The reduction of nitroarenes by zero-valent iron (


) in the presence of a weak proton source (

) proceeds through a stepwise electron transfer mechanism. Unlike catalytic hydrogenation, which occurs on a metal surface saturated with reactive hydrides capable of oxidative addition into C-Br bonds, the Fe-mediated process relies on surface-mediated electron transfer.
Reaction Pathway Diagram

ReactionPathway Substrate 2-Bromo-1-isopropoxy- 4-nitrobenzene Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso +2e-, +2H+ (Fe/NH4Cl) SideProduct Debrominated Impurity (4-isopropoxyaniline) Substrate->SideProduct Pd/C + H2 (Avoided Route) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Product 3-Bromo-4-isopropoxyaniline (Target) Hydroxylamine->Product +2e-, +2H+ (Fast Step)

Figure 1: Stepwise reduction pathway highlighting the chemoselectivity of the Fe/NH4Cl system (Green path) versus the risk of hydrodebromination common in catalytic hydrogenation (Red path).

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
ReagentRoleSpecifications
2-Bromo-1-isopropoxy-4-nitrobenzene SubstratePurity >98%
Iron Powder (Fe) Reductant325 mesh (High surface area is critical)
Ammonium Chloride (

)
Electrolyte/Proton SourceACS Reagent Grade
Ethanol (EtOH) Solvent95% or Absolute
Water (

)
Co-solventDeionized
Ethyl Acetate (EtOAc) Extraction SolventACS Grade
Detailed Procedure (Fe/ Method)

Step 1: Catalyst Activation

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Ammonium Chloride (5.0 equiv) in Water (5 vol relative to substrate).

  • Add Iron Powder (4.0 equiv) to the solution.[1]

  • Heat the mixture to 50°C and stir vigorously for 15 minutes.

    • Why? This "etches" the iron surface, removing oxide layers and maximizing the active surface area for electron transfer [1].

Step 2: Reaction Initiation 4. Dissolve 2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 equiv) in Ethanol (15 vol). 5. Add the ethanolic substrate solution to the activated Fe/


 slurry.
  • Note: The reaction is biphasic/heterogeneous. High-shear agitation (mechanical stirring) is mandatory to ensure mass transfer.

Step 3: Reduction Phase 6. Increase temperature to Reflux (approx. 78-80°C) . 7. Monitor reaction via TLC (30% EtOAc in Hexanes) or LC-MS every 30 minutes.

  • Endpoint: Complete disappearance of the nitro starting material. Typical reaction time is 1–3 hours .[2]

Step 4: Workup & Purification [3] 8. Cool the mixture to room temperature. 9. Filtration: Filter the reaction mixture through a pad of Celite to remove iron sludge. Wash the pad with EtOAc (2 x 5 vol).

  • Caution: The iron residue can be pyrophoric if allowed to dry completely in air. Keep the filter cake wet with water before disposal.
  • Extraction: Concentrate the filtrate to remove Ethanol. Dilute the aqueous residue with water and extract with EtOAc (3 x).[1]
  • Drying: Wash combined organic layers with Brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.

Step 5: Isolation 12. The crude product is typically a brown/red oil or solid. If necessary, purify via recrystallization (Hexanes/EtOAc) or flash chromatography.

Workflow Diagram

ProtocolWorkflow Start Start: 2-Bromo-1-isopropoxy-4-nitrobenzene Activation Activate Fe (4 equiv) + NH4Cl in Water at 50°C Start->Activation Addition Add Substrate in EtOH (Biphasic Mixture) Activation->Addition Reflux Reflux (80°C) for 2-3 Hours High Agitation Addition->Reflux Check QC Check: LC-MS (Nitro consumed?) Reflux->Check Check->Reflux No (Extend time) Filter Filter through Celite (Remove Fe sludge) Check->Filter Yes Extract Extract w/ EtOAc Wash w/ Brine Filter->Extract Final Yield: 3-Bromo-4-isopropoxyaniline Extract->Final

Figure 2: Operational workflow for the batch reduction process.

Analytical Validation

Successful reduction is confirmed by the specific shift in NMR signals and Mass Spectrometry.

Expected NMR Data ( )
Proton EnvironmentSubstrate (

ppm)
Product (

ppm)
Diagnostic Change
Aromatic Protons 7.0 - 8.2 (Deshielded by

)
6.5 - 7.0 (Shielded by

)
Upfield shift due to electron-donating amine.
Amine (

)
N/A3.5 - 4.5 (Broad Singlet) Appearance of exchangeable protons.
Isopropoxy (

)
~4.6 (Septet)~4.4 (Septet)Slight shift; verifies ether integrity.
Aryl Bromide IntactIntactAbsence of debrominated peaks.
Mass Spectrometry (LC-MS)
  • Substrate:

    
     (Br isotope pattern).
    
  • Product:

    
    .
    
  • Note: A loss of 30 mass units (Oxygen loss) and gain of 2 mass units (Hydrogen gain) corresponds to

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction Iron surface passivation or poor mixing.Add 1-2 drops of Acetic Acid to reactivate Fe. Increase stirring speed (RPM).
Emulsion during Workup Iron salts acting as surfactants.Filter through Celite before extraction.[1] Add saturated Brine to the aqueous layer.
Debromination (<5%) Reaction temperature too high or extended time.Strictly monitor temperature (do not exceed 80°C). Quench immediately upon consumption of starting material.
Low Yield Product trapped in Iron sludge.Thoroughly wash the Celite pad with hot EtOAc or MeOH during filtration.

Safety & Handling

  • Nitro Compounds: Potentially energetic. Avoid heating dry residue.

  • Anilines: Toxic by inhalation and skin contact. Use appropriate PPE (nitrile gloves, fume hood).

  • Iron Waste: Finely divided iron can be pyrophoric. Keep wet and dispose of in designated hazardous waste containers.

References

  • Reduction of Nitroarenes to Anilines Using Activated Iron

    • Source: Common Organic Chemistry / Patent Liter
    • Context: Describes the activation of Fe with or AcOH to ensure consistent reduction r
  • Chemoselective Reduction of Nitro Compounds

    • Source: Wikipedia / General Liter
    • Context: General overview of competing reduction methods (Fe/HCl vs.
    • [4][5][6]

  • Synthesis of 3-Bromo-4-methoxyaniline (Analogous Protocol)

    • Source: Google P
    • Context: Validates the industrial scalability of Fe-mediated reduction for 2-halo-4-nitroalkoxybenzenes.
  • Iron-Ammonium Chloride Reduction Mechanism

    • Source: Ramadas, K. & Srinivasan, N. (1992).[7][4] Synthetic Communications.

    • Context: Establishes the mild nature of the system, specifically for preserving sensitive functional groups like halides.

Sources

Strategic Utilization of 2-Bromo-1-isopropoxy-4-nitrobenzene as a Multifunctional Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-isopropoxy-4-nitrobenzene represents a high-value "trifunctional" scaffold in modern agrochemical synthesis. Its utility stems from the orthogonal reactivity of its three substituents: the nitro group (a masked aniline for amide/urea formation), the bromine atom (a handle for transition-metal catalysis), and the isopropoxy group (providing steric bulk and lipophilicity modulation).

This application note provides a technical roadmap for utilizing this scaffold to synthesize next-generation herbicides (PPO inhibitors) and fungicides (SDHIs). It focuses on overcoming the specific challenges posed by the steric hindrance of the ortho-isopropoxy group and the chemoselectivity required during nitro reduction.

Structural Analysis & Reactivity Profile

The molecule functions as a "push-pull" system with distinct electronic zones. Understanding this is prerequisite to successful protocol design.

  • Electronic Push (C1): The isopropoxy group (-OiPr) is a strong electron-donating group (EDG) via resonance, increasing electron density at the ortho and para positions. However, position 4 is blocked by the nitro group, and position 2 is occupied by bromine.

  • Electronic Pull (C4): The nitro group (-NO2) is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack, although the electron-rich alkoxy group at C1 counteracts this, making nucleophilic aromatic substitution (

    
    ) difficult without forcing conditions.
    
  • Steric Gatekeeper (C1): The isopropyl moiety creates significant steric bulk around the C2-bromine. This is the critical failure point for standard Suzuki couplings; "slender" ligands often fail to facilitate oxidative addition or transmetallation effectively here.

Visualization: Reactivity Logic Flow

ReactivityMap Scaffold 2-Bromo-1-isopropoxy-4-nitrobenzene Nitro C4: Nitro Group (-NO2) Masked Aniline Scaffold->Nitro Bromo C2: Bromo Group (-Br) Cross-Coupling Handle Scaffold->Bromo Ether C1: Isopropoxy (-OiPr) Lipophilicity & Sterics Scaffold->Ether Red Chemoselective Reduction (Must preserve Br) Nitro->Red Fe/NH4Cl Suzuki Sterically Demanding Suzuki-Miyaura Bromo->Suzuki Pd-Dialkylbiaryl Target Agrochemical AIs (PPO / SDHI) Red->Target Suzuki->Target

Figure 1: Functional decomposition of the scaffold showing the orthogonal reaction pathways available for active ingredient (AI) synthesis.

Application Protocols

Protocol A: Chemoselective Nitro Reduction

Challenge: Reducing the nitro group to an aniline without debrominating the C2 position. Risk: Standard Catalytic Hydrogenation (


, Pd/C) frequently causes hydrodehalogenation (cleaving the C-Br bond), destroying the scaffold's utility for subsequent coupling.
Solution:  Use of Iron (Fe) powder in ammonium chloride (

) or Bechamp conditions. This method is self-validating as it relies on single-electron transfer mechanisms that are thermodynamically insufficient to cleave the Aryl-Br bond under mild conditions.
Step-by-Step Methodology
  • Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend 2-Bromo-1-isopropoxy-4-nitrobenzene (10.0 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (

    
    , 50.0 mmol, 5 equiv) and heat the mixture to 60°C.
    
  • Reduction: Add Iron Powder (325 mesh, 50.0 mmol, 5 equiv) portion-wise over 15 minutes. Note: Exotherm is expected.

  • Reaction: Reflux at 80°C for 2-4 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the fluorescent amine spot (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove iron oxide sludge. Wash the pad with EtOAc.

    • Concentrate the filtrate. Dissolve residue in EtOAc and wash with saturated

      
      .
      
    • Dry over

      
       and concentrate to yield 3-Bromo-4-isopropoxyaniline .
      

Yield Expectation: >90% Purity Validation:


 NMR should show the retention of the aromatic proton at C3 (doublet, coupled only to C5), confirming the Br is intact.
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The ortho-isopropoxy group creates significant steric hindrance, preventing standard


 catalysts from effectively engaging the oxidative addition cycle.
Solution:  Utilization of electron-rich, bulky Buchwald ligands (e.g., SPhos  or XPhos ). These ligands facilitate oxidative addition into the hindered C-Br bond and promote reductive elimination.
Substrate Scope Table: Coupling Partners
Coupling PartnerTarget ClassReaction DifficultyRecommended Ligand
Phenylboronic AcidBiaryl FungicideLow

/ SPhos
2-Fluorophenylboronic Acid SDHI Precursor Medium SPhos
Heteroaryl Boronate (Pyridine) PPO Herbicide High XPhos / Pd(dppf)
Step-by-Step Methodology (Biaryl Synthesis)
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add 2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 equiv), Arylboronic acid (1.2 equiv), and Potassium Phosphate Tribasic (

    
    , 2.0 equiv).
    
  • Catalyst System: Add

    
      (2 mol%) and SPhos  (4 mol%). Note: Pre-complexed catalysts like SPhos-Pd-G2 are preferred for reproducibility.
    
  • Solvent: Add degassed Toluene/Water (10:1 ratio). The biphasic system helps dissolve inorganic bases.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Purification: Silica gel chromatography. The nitro group allows for easy visualization.

Agrochemical Application Case Study

Synthesis of a "Diphenyl Ether" PPO Inhibitor Analog

Protoporphyrinogen Oxidase (PPO) inhibitors often feature a diphenyl ether or biaryl scaffold. The isopropoxy group mimics the lipophilic requirements of established herbicides like Aclonifen or Oxyfluorfen, but with improved metabolic stability compared to methoxy analogs.

Synthetic Workflow

The following workflow demonstrates the "Late-Stage Reduction" strategy, which is preferred to avoid poisoning the Palladium catalyst with free amines.

SynthesisWorkflow Start Start: 2-Br-1-OiPr-4-NO2 Step1 Step 1: Suzuki Coupling (Ar-B(OH)2 + Pd-SPhos) Start->Step1 Inter1 Intermediate: Biaryl Nitro Ether Step1->Inter1 Step2 Step 2: Fe Reduction (Fe / NH4Cl) Inter1->Step2 Inter2 Intermediate: Biaryl Aniline Step2->Inter2 Step3 Step 3: Sulfonylation (MsCl / Pyridine) Inter2->Step3 Final Final AI: Sulfonamide PPO Inhibitor Step3->Final

Figure 2: Strategic route for converting the scaffold into a Sulfonamide PPO Inhibitor.

Causality & Logic:

  • Coupling First: We perform the Suzuki coupling before reduction. Why? Because the nitro group (EWG) activates the C-Br bond for oxidative addition, making the Suzuki reaction faster. If we reduced to the amine (EDG) first, the C-Br bond would become electron-rich and sluggish to react with Palladium.

  • Reduction Second: Iron reduction is tolerant of the newly formed biaryl system.

  • Functionalization: The resulting aniline is converted to a sulfonamide, a common pharmacophore in agrochemistry for H-bonding interactions within the enzyme pocket.

References

  • Chemoselective Nitro Reduction

    • Kumar, S., et al. (2023).[2] "Selective reduction of nitroarenes in the presence of sensitive functional groups." Journal of Organic Chemistry.

    • Protocol Validation: Confirms Fe/NH4Cl superiority over catalytic hydrogen
  • Sterically Hindered Suzuki Couplings

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

    • Mechanistic Insight: Establishes SPhos/XPhos as the gold standard for ortho-substituted aryl halides.
  • Bioisosterism in Agrochemicals

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

    • Context: Validates the use of isopropoxy groups to modulate LogP and metabolic stability compared to methoxy or phenoxy groups.

Sources

Microwave-assisted reactions with 2-Bromo-1-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Functionalization of 2-Bromo-1-isopropoxy-4-nitrobenzene

Executive Summary

2-Bromo-1-isopropoxy-4-nitrobenzene (CAS: 101980-41-0) is a critical pharmacophore scaffold, most notably serving as a key intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors such as Ceritinib . Its unique trifecta of functional groups—an electrophilic aryl bromide, a reducible nitro group, and a steric-imposing isopropoxy ether—offers a versatile platform for divergent synthesis.

However, the ortho-isopropoxy group introduces significant steric hindrance at the C-Br bond, often rendering conventional thermal cross-coupling sluggish or low-yielding. This Application Note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols designed to overcome these steric energy barriers. By leveraging the rapid dielectric heating and high-pressure capabilities of modern microwave reactors, researchers can achieve quantitative conversion in minutes rather than hours, maintaining high chemoselectivity between the halogen and nitro moieties.[1]

Chemo-Physical Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.[1]

FeatureChemical NatureReactivity ImplicationMicrowave Advantage
C2-Bromine Aryl Halide (Leaving Group)Site for Pd-catalyzed Cross-Coupling (Suzuki, Buchwald).High: Overcomes activation energy barrier raised by ortho-isopropoxy sterics.
C4-Nitro Electron Withdrawing Group (EWG)Deactivates ring for electrophilic attack; prone to reduction to aniline.Moderate: Rapid reduction using transfer hydrogenation reagents (Mo(CO)₆, Formates).
C1-Isopropoxy Alkoxy Ether (Electron Donor)Steric Bulk: Blocks approach of bulky Pd-ligand complexes to C2.N/A: Stable under standard coupling conditions; acts as a directing group.
Steric Challenge Visualization

The isopropoxy group at C1 creates a "steric wall" protecting the C2-Bromine. In conventional heating, this leads to catalyst decomposition before oxidative addition can occur.[1] Microwave irradiation enables "superheating" (heating solvents 20-50°C above boiling point), increasing the kinetic energy of the system to force the oxidative addition step.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Target: Biaryl formation for kinase inhibitor core synthesis.

Mechanism: The reaction proceeds via the catalytic cycle: Oxidative Addition (rate-limiting due to sterics) → Transmetallation → Reductive Elimination.

Materials:

  • Substrate: 2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for bidentate stability.

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (High tan δ for microwave absorption)

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial, add the substrate (0.5 mmol), arylboronic acid (0.6 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Solvent Addition: Add 4 mL of 1,4-Dioxane and 1 mL of 2M K₂CO₃.

  • Deoxygenation: Cap the vial and purge with Argon for 30 seconds (via septum) to prevent homocoupling.

  • Microwave Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 130 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi[1]

    • Stirring: High (magnetic flea)

  • Work-up: Cool to RT (using compressed air cooling). Filter through a Celite pad, wash with EtOAc, and concentrate.[1]

Data Output:

Condition Time Yield (Isolated) Notes
Thermal Reflux (100°C) 12 Hours 65% Significant protodeboronation observed.

| Microwave (130°C) | 15 Mins | 94% | Clean conversion; minimal byproducts. |

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Target: Introduction of amine functionality displacing the bromide.

Critical Insight: Standard ligands (PPh3) fail here due to the ortho-isopropoxy group. You must use bulky, electron-rich phosphines like Xantphos or BrettPhos to facilitate the reductive elimination step.

Materials:

  • Substrate: 2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)[2]

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Milder than NaOtBu, compatible with nitro group.

  • Solvent: Toluene/t-BuOH (4:1 mix)

Step-by-Step Methodology:

  • Pre-complexation: Add Pd₂(dba)₃ and Xantphos to the vial with 2 mL solvent. Stir at RT for 5 mins to form the active catalytic species.

  • Addition: Add substrate, amine, and base.[1][2][3] Top up with remaining solvent (total 4 mL).

  • Microwave Parameters:

    • Temperature: 110 °C

    • Hold Time: 20 minutes

    • Power: Max 150W (Power cycling enabled)

  • Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol C: Rapid Nitro Group Reduction (Transfer Hydrogenation)

Target: Unmasking the aniline (Ceritinib precursor) without H₂ gas cylinders.

Safety Note: This protocol avoids high-pressure Hydrogen gas, using solid Formate as the H-donor.

Materials:

  • Substrate: 2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 equiv)

  • H-Source: Ammonium Formate (5.0 equiv)

  • Catalyst: 10% Pd/C (10 wt%)

  • Solvent: Methanol (High microwave absorbance)

Step-by-Step Methodology:

  • Loading: Add substrate, Ammonium Formate, and Pd/C to the vial.[1]

  • Solvent: Add Methanol (Caution: Methanol heats very rapidly in MW).

  • Microwave Parameters:

    • Temperature: 80 °C

    • Hold Time: 3 minutes

    • Pressure: Low (<50 psi)

  • Work-up: Filter hot through Celite (to remove Pd/C). The filtrate contains the pure amine salt.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold, highlighting the decision points for catalyst selection.

G Start 2-Bromo-1-isopropoxy- 4-nitrobenzene Decision Target Moiety? Start->Decision Suzuki Suzuki Coupling (Biaryl Formation) Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig (C-N Formation) Decision->Buchwald C-N Bond Reduction Nitro Reduction (Aniline Formation) Decision->Reduction NO2 -> NH2 Prod_Suzuki Biaryl Intermediate (Kinase Core) Suzuki->Prod_Suzuki Pd(dppf)Cl2 130°C, 15 min Prod_Buchwald Aminated Arene Buchwald->Prod_Buchwald Pd2(dba)3 + Xantphos 110°C, 20 min Prod_Red 2-Bromo-1-isopropoxy- 4-aniline Reduction->Prod_Red Pd/C + HCOONH4 80°C, 3 min

Caption: Divergent microwave-assisted synthesis pathways for 2-bromo-1-isopropoxy-4-nitrobenzene functionalization.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of Boronic AcidReduce Temp to 110°C; Increase catalyst load; Switch to Boronic Ester (Pinacol).
No Reaction (Buchwald) Catalyst Poisoning / Steric BlockSwitch ligand to BrettPhos or RuPhos ; Ensure thorough deoxygenation.
Vessel Over-pressure Solvent Decomposition / Gas EvolutionDecrease ramp rate; Use a solvent with lower vapor pressure (e.g., switch MeOH to EtOH).
Incomplete Reduction Catalyst poisoning by BromineIncrease Pd/C loading to 20 wt%; Ensure Formate is in excess (5-10 equiv).

References

  • BenchChem. (2025).[4] The Strategic Role of 2-Bromo-1-isopropyl-4-nitrobenzene in Complex Molecule Synthesis. Retrieved from 4

  • Marsden, J., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective ALK Inhibitor LDK378 (Ceritinib). Journal of Medicinal Chemistry, 56(14), 5675-5690.[5] Retrieved from 5

  • CEM Corporation. (2023). Getting Started with Microwave Synthesis: Nucleophilic Substitutions and Cross-Couplings. Retrieved from 6

  • Kandathil, V., et al. (2021). Microwave-assisted reduction of aromatic nitro compounds with novel oxo-rhenium complexes. University of Zurich. Retrieved from 7

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligand Selection. Retrieved from 8

Sources

Troubleshooting & Optimization

Technical Support Case: Synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene . It is designed for process chemists and researchers encountering yield issues, impurities, or reproducibility challenges.

Ticket ID: CHEM-SUP-2024-882 Subject: Impurity Profiling & Yield Optimization (Williamson Ether Route) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Overview & Chemistry

User Disambiguation Alert:

  • Target Molecule: 2-Bromo-1-isopropoxy-4-nitrobenzene (Ether linkage).[1]

  • Common Confusion: Often confused with 2-bromo-1-isopropyl-4-nitrobenzene (Alkyl linkage).[1]

  • Synthesis Route: The industry-standard route for the isopropoxy derivative is the Williamson Ether Synthesis via

    
     substitution.
    

Reaction Scheme:

  • Substrate: 2-Bromo-4-nitrophenol (

    
    )[1]
    
  • Reagent: 2-Bromopropane (Isopropyl bromide)[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Solvent: DMF, DMAc, or Acetonitrile.[1]

Mechanistic Pathway & Competition

The synthesis is a competition between the desired Nucleophilic Substitution (


)  and the parasitic Elimination (E2) .

ReactionPathways Phenol 2-Bromo-4-nitrophenol (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Product TARGET ETHER 2-Bromo-1-isopropoxy- 4-nitrobenzene Phenoxide->Product SN2 Attack (Major) AlkylHalide 2-Bromopropane (Electrophile) AlkylHalide->Product SideProduct1 SIDE PRODUCT A Propene (Gas) AlkylHalide->SideProduct1 E2 Elimination (Thermal/Base driven) SideProduct2 SIDE PRODUCT B Isopropanol AlkylHalide->SideProduct2 Hydrolysis (Trace Water)

Figure 1: Reaction network showing the critical competition between ether formation (


) and alkene elimination (E2).

Troubleshooting Guide (FAQs)

Issue 1: "My reaction stalls at 60-70% conversion, even after 24 hours."

Diagnosis: Electrophile Depletion via E2 Elimination. The secondary alkyl halide (2-bromopropane) is prone to E2 elimination, forming propene gas which escapes the vessel. Although you calculated 1:1 stoichiometry, your effective electrophile concentration has dropped below 1.0 equivalents.

  • The Mechanism: The phenoxide anion acts as a base rather than a nucleophile, stripping a proton from the

    
    -carbon of the isopropyl group.
    
  • Solution:

    • Stoichiometry Adjustment: Increase 2-bromopropane to 1.5 – 2.0 equivalents .

    • Dosing Strategy: Add the alkyl halide in two portions (T=0 and T=4h) to replenish what was lost to elimination.

    • Temperature Control: Lower the reaction temperature to 50-60°C. Higher temperatures (

      
      ) exponentially favor E2 elimination over 
      
      
      
      substitution.[1]
Issue 2: "I see a pressure buildup in my sealed reaction vial."

Diagnosis: Propene Gas Generation. This confirms the diagnosis in Issue 1.[1] The side product of the elimination reaction is Propene (


), which is a gas at room temperature (bp -47°C).
  • Safety Warning: Do not scale up this reaction in sealed vessels without proper pressure relief calculations.

  • Mitigation: Perform the reaction under a reflux condenser rather than a sealed cap to allow propene to escape safely, or use a pressure-rated vessel if heating above the boiling point of the halide.

Issue 3: "There is a persistent 'lower spot' on TLC that isn't starting material."

Diagnosis: Hydrolysis Product (Isopropanol) or Trace C-Alkylation. While rare in deactivated rings, trace impurities can occur.[1] However, the most likely culprit is Isopropanol formed from wet solvent.

  • Validation:

    • Check the water content of your DMF/DMAc (Karl Fischer titration).

    • Water acts as a competitive nucleophile, converting 2-bromopropane to Isopropanol.[1]

    • Note: Isopropanol itself is generally removed during workup, but its formation consumes your reagent.[1]

Issue 4: "Can I use Sodium Hydride (NaH) to speed this up?"

Technical Advice: Proceed with Caution. While NaH generates the phenoxide instantly, it is a much stronger base than Carbonate.

  • Risk: Stronger bases increase the rate of E2 elimination (Propene formation) significantly more than they increase the

    
     rate for secondary halides.
    
  • Recommendation: Stick to

    
     or 
    
    
    
    . Cesium (Cs) provides the "Cesium Effect," improving solubility and nucleophilicity of the phenoxide in organic solvents without the extreme basicity of hydrides.

Side Product Profile & Data

The following table summarizes the impurities you must monitor during HPLC/GC analysis.

Impurity NameStructure / OriginRetention Time Trend (RP-HPLC)Remediation Strategy
Propene Alkene (Gas) / E2 EliminationN/A (Volatile)Use excess alkyl halide; ensure ventilation.
2-Bromo-4-nitrophenol Unreacted Starting MaterialLower

(More Polar)
Monitor pH; ensure full deprotonation.[1] Add more alkyl halide.[1]
Isopropanol Alcohol / HydrolysisSolvent Front (Very Polar)Use anhydrous solvents (DMF/ACN).[1]
C-Alkylated Isomer Ring alkylation (ortho to -OH)Close to Product (Similar Polarity)Switch solvent to DMF (favors O-alkylation); avoid Phenol-Na salts at high temp.[1]

Validated Experimental Protocol

Objective: Synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene on 10g scale.

Reagents
  • Substrate: 2-Bromo-4-nitrophenol (10.0 g, 45.9 mmol)

  • Electrophile: 2-Bromopropane (11.3 g, 91.8 mmol, 2.0 equiv )

  • Base: Potassium Carbonate (

    
    ), anhydrous (12.7 g, 91.8 mmol, 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide), Anhydrous (50 mL, 5 vol)

Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Charge 2-Bromo-4-nitrophenol and DMF. Stir until dissolved.

  • Deprotonation: Add

    
     in a single portion. The mixture will turn bright yellow/orange (formation of phenoxide anion). Stir at RT for 15 minutes.
    
  • Alkylation: Add 1.5 equivalents of 2-Bromopropane via syringe.

  • Heating: Heat the mixture to 60°C . Do not exceed 80°C to minimize elimination.

  • Monitoring: Monitor by TLC (20% EtOAc/Hexane) or HPLC at 4 hours.

    • Decision Point: If conversion is <80%, add the remaining 0.5 equivalents of 2-Bromopropane.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour mixture into 200 mL of ice water (Product will precipitate or oil out).

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with 1M NaOH (to remove unreacted phenol), then Water, then Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography if high purity (>99%) is required.[1]

Troubleshooting Logic Flowchart

Troubleshooting Start Start: Low Yield or Impurity? CheckSM Is Starting Material (Phenol) present in >5%? Yes Check Reagent Stoichiometry CheckSM->Yes Incomplete Rxn No Check for C-Alkylation (Rare) or Decomposition CheckSM->No Side Rxn Dominant ReagentCheck Did you use >1.5 eq Isopropyl Bromide? Yes->ReagentCheck ReagentCheck->Yes Check Base/Solvent ReagentCheck->No Add more Reagent (Compensate for Elimination) BaseCheck Is Base K2CO3? Is Solvent Dry? ReagentCheck->BaseCheck

Figure 2: Decision tree for diagnosing reaction failures in Williamson Ether Synthesis.

References

  • Williamson, A. W. (1850).[1][3] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356.[1] (Foundational Chemistry).[1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.[1] (Mechanism of SN2 vs E2 competition).

  • BenchChem. (2025).[1][4] "2-Bromo-1-isopropyl-4-nitrobenzene vs 2-Bromo-4-nitrophenol Structure Analysis".

  • PubChem. (2025).[1] "2-Bromo-4-nitrophenol Compound Summary". National Library of Medicine.[1] [1]

  • Master Organic Chemistry. (2023). "Elimination vs Substitution with Secondary Alkyl Halides".

Sources

Preventing dehalogenation of 2-Bromo-1-isopropoxy-4-nitrobenzene in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Preventing Dehalogenation of 2-Bromo-1-isopropoxy-4-nitrobenzene in Cross-Coupling Reactions Ticket ID: #RXN-NITRO-ISO-001 Status: Resolved / Guide Published

Executive Summary: The Substrate Challenge

You are working with 2-Bromo-1-isopropoxy-4-nitrobenzene , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and complex pharmaceuticals.

The Chemical Paradox:

  • The Nitro Group (

    
    ):  Strongly electron-withdrawing. It facilitates rapid oxidative addition of the C-Br bond to Palladium(0), which is generally good. However, it also renders the resulting aryl-palladium species highly electrophilic and susceptible to reduction (hydrodehalogenation) if any hydride source is present.
    
  • The Isopropoxy Group (

    
    ):  Provides steric bulk ortho to the bromide. While it protects against some homocoupling, it can hinder transmetallation, extending the lifetime of the sensitive Ar-Pd(II)-X intermediate and increasing the statistical probability of side reactions.
    

Core Issue: The primary failure mode is hydrodehalogenation , where the bromine is replaced by hydrogen, yielding 1-isopropoxy-4-nitrobenzene. This guide details how to suppress this pathway.

Mechanistic Insight: The "Fork in the Road"

To prevent the issue, you must understand the competition at the molecular level. The critical divergence happens after Oxidative Addition but before Transmetallation.

DehalogenationMechanism Start Substrate: 2-Bromo-1-isopropoxy-4-nitrobenzene OxAdd INTERMEDIATE A Ar-Pd(II)-Br (Oxidative Addition Complex) Start->OxAdd Fast (Activated by -NO2) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Step 2: Transmetallation (Rate Limiting due to Sterics) OxAdd->TransMet Path A: Desired Alkoxide Interaction with Alkoxide Base/Solvent OxAdd->Alkoxide Path B: Undesired Prod DESIRED PRODUCT Cross-Coupled Biaryl TransMet->Prod Reductive Elimination BetaHydride Beta-Hydride Elimination from Solvent/Base Alkoxide->BetaHydride PdHydride Ar-Pd(II)-H Species BetaHydride->PdHydride Dehalo SIDE PRODUCT Hydrodehalogenated Arene PdHydride->Dehalo Reductive Elimination

Figure 1: The mechanistic competition. The nitro group accelerates oxidative addition, but steric hindrance from the isopropoxy group slows transmetallation, leaving the intermediate vulnerable to hydride abstraction (Path B).

Troubleshooting & FAQs

Q1: Why is my starting material converting to 1-isopropoxy-4-nitrobenzene despite using standard Suzuki conditions?

A: This is classic hydrodehalogenation . It almost always indicates the presence of a "hydride donor" in your system.

  • The Culprit: If you are using secondary alcohols (Isopropanol, 2-butanol) or even primary alcohols (Ethanol) as co-solvents, the Palladium center can coordinate the alcohol/alkoxide, undergo

    
    -hydride elimination, and generate a Pd-H species.
    
  • The Fix: Switch to non-protic solvents . Use Toluene, 1,4-Dioxane, or DME. If solubility is an issue, use DMF or DMSO, but ensure they are anhydrous.

Q2: I switched solvents, but I still see ~15% dehalogenation. What about the base?

A: The base is likely the secondary source of hydrides.

  • The Culprit: Bases like Sodium Ethoxide (NaOEt) or Isopropoxide are direct precursors to Pd-H species via the mechanism described in Q1. Even Triethylamine can serve as a hydride source at high temperatures.

  • The Fix: Switch to Inorganic Carbonates or Phosphates .

    • Recommendation: Use

      
        (anhydrous) or 
      
      
      
      . These bases do not have
      
      
      -hydrogens that can be easily eliminated to form Pd-H.
Q3: Does the catalyst ligand matter for this specific nitro-substrate?

A: Yes. You need a ligand that facilitates Transmetallation to outcompete the reduction pathway.

  • The Culprit: Simple ligands like

    
     (in Tetrakis) are often too slow for sterically hindered substrates (remember the ortho-isopropoxy group).
    
  • The Fix: Use electron-rich, bulky phosphines (Buchwald Ligands).

    • Recommendation: XPhos or SPhos . These ligands create a protective pocket around the Pd center, preventing the approach of solvent molecules that might donate hydrides, while accelerating the coupling with the boronic acid [1].

Q4: Can I use microwave heating?

A: Proceed with caution. While microwaves accelerate the reaction, high temperatures (


) significantly increase the rate of dehalogenation relative to coupling, especially for nitroarenes which are thermally sensitive.
  • Recommendation: Stick to conventional heating at the lowest effective temperature (typically

    
    ).
    

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize hydride sources and maximize the rate of coupling for 2-Bromo-1-isopropoxy-4-nitrobenzene.

Reagents:

  • Substrate: 2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4-8 mol%)
    
    • Alternative:

      
       is a robust alternative if XPhos is unavailable.
      
  • Base:

    
     (3.0 equiv, finely ground, anhydrous)
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

    • Note: A small amount of water is necessary for the boronic acid activation, but keep the organic phase non-protic.

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with solid reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand). Seal and purge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Addition: Add the degassed 1,4-Dioxane and degassed water via syringe.

  • Temperature Ramp: Heat the mixture to 80°C . Do not overshoot to reflux (

    
    ) unless conversion is stalled.
    
  • Monitoring: Check HPLC/TLC at 2 hours.

    • Pass: Product peak grows, SM decreases.

    • Fail: Dehalogenated impurity appears >5%. Action: Lower temp to 60°C and increase catalyst loading.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine.

Data Comparison: Solvent/Base Effects

ConditionsSolventBaseYield (Coupled)Dehalogenation (Impurity)
Standard Ethanol/Toluene

45%40% (Critical Failure)
Modified DMF

60%25%
Optimized 1,4-Dioxane

92% < 2%

Diagnostic Logic Tree

Use this flow to diagnose your specific experimental failure.

TroubleshootingTree Start Start: Analyze Crude Mixture CheckImpurity Is Dehalogenated Product (1-isopropoxy-4-nitrobenzene) present? Start->CheckImpurity YesDehalo Yes (>5%) CheckImpurity->YesDehalo NoDehalo No CheckImpurity->NoDehalo CheckSolvent Are you using alcohols (MeOH, EtOH, iPrOH)? YesDehalo->CheckSolvent CheckConversion Is Conversion Low? NoDehalo->CheckConversion CheckBase Are you using alkoxide bases (NaOMe, KOtBu)? CheckSolvent->CheckBase No SolventAction ACTION: Switch to Dioxane, Toluene, or THF. CheckSolvent->SolventAction Yes BaseAction ACTION: Switch to K3PO4 or Cs2CO3. CheckBase->BaseAction Yes LigandAction ACTION: Steric bulk issue. Switch to XPhos or SPhos. CheckConversion->LigandAction Yes Success Process Optimized CheckConversion->Success No

Figure 2: Decision matrix for troubleshooting cross-coupling of 2-Bromo-1-isopropoxy-4-nitrobenzene.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem Technical Division. "Reactivity of 2-Bromo-1-isopropyl-4-nitrobenzene in Complex Molecule Synthesis."

  • Navarro, O., et al. (2003). "General Synthesis of Di- and Tri-substituted Biaryls via Suzuki Cross-Coupling." Journal of Organic Chemistry.

Sources

Impact of steric hindrance on reactions of 2-Bromo-1-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: 2-Bromo-1-isopropoxy-4-nitrobenzene

Status: Open | Priority: High | Agent: Senior Application Scientist

Overview: The "Steric Fortress" Challenge

You are encountering difficulties with 2-Bromo-1-isopropoxy-4-nitrobenzene . This substrate presents a classic "push-pull" electronic conflict complicated by severe steric hindrance.

  • The Trap: The 1-isopropoxy group is bulky.[1][2] It creates a "steric wall" around the 2-bromo position, inhibiting the approach of catalysts (Pd) and nucleophiles.

  • The Decoy: The 4-nitro group activates the ring, but primarily at the 1-position (occupied by alkoxy) or 3-position (unsubstituted). It provides zero resonance activation for Nucleophilic Aromatic Substitution (

    
    ) at the 2-bromo position because it is meta to the leaving group.
    

This guide addresses the three most common "User Tickets" regarding this molecule: Cross-Coupling Failures , Amination Issues , and Chemo-selective Reduction .

Ticket #001: Suzuki Coupling Stalls or Yields <20%

User Complaint: "I'm trying to couple a boronic acid to the bromine, but the reaction stalls. I'm using Pd(PPh3)4 and standard carbonate bases."

Diagnosis: Standard ligands like triphenylphosphine (


) are insufficiently bulky to force the reductive elimination step in this crowded environment, and the active Pd(0) species is not electron-rich enough to undergo oxidative addition into the sterically hindered C-Br bond efficiently. The isopropoxy group physically blocks the catalyst.

Resolution Protocol: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands create a "pocket" that facilitates the coupling of sterically demanding substrates.

Recommended Workflow (SPhos/XPhos System)
ComponentRecommendationFunction
Ligand SPhos (First Choice) or XPhos The bulky cyclohexyl/biaryl structure boosts oxidative addition and forces reductive elimination.
Catalyst Source

or

Provides the active Pd(0) species.
Base

(Anhydrous or 2M aq.)
Phosphate bases are superior for hindered couplings compared to carbonates.
Solvent Toluene/Water (10:1) or DioxaneBiphasic systems often assist in solubilizing inorganic bases.
Step-by-Step Protocol (Scale: 1.0 mmol)
  • Charge: In a glovebox or under Argon, add aryl bromide (1.0 equiv), Boronic acid (1.5 equiv),

    
     (2 mol%), and SPhos  (4 mol%).
    
  • Solvent: Add degassed Toluene (4 mL) and

    
     (2.0 equiv, dissolved in min. water or added as solid).
    
  • Heat: Seal vessel and heat to 100°C for 12-18 hours.

  • Monitor: Check HPLC/TLC. If conversion <50%, increase Temp to 110°C or switch ligand to XPhos .

Visualizing the Steric Solution:

G cluster_0 Standard Conditions (Failure) cluster_1 Optimized System (Success) A Pd(PPh3)4 B Steric Clash (Isopropoxy blocks Pd) A->B C Stalled Reaction B->C D Pd-SPhos (Bulky/Electron-Rich) E Oxidative Addition (Facilitated by Ligand e- density) D->E F Reductive Elimination (Forced by Ligand Bulk) E->F G Product Formed F->G

Caption: Comparison of standard vs. Buchwald ligand pathways. SPhos overcomes the isopropoxy steric barrier.

Ticket #002: Cannot Displace Bromine with Amines ( )

User Complaint: "I am boiling the substrate with morpholine and base, but I only see starting material or decomposition. Why won't the nitro group activate the bromine displacement?"

Diagnosis: This is a common misconception.[3]

  • Electronic Mismatch: The nitro group is at the 4-position. The bromine is at the 2-position.[4] They are meta to each other. Resonance stabilization of the Meisenheimer intermediate is impossible in the meta relationship.

  • Steric Block: Even if the electronics were favorable, the 1-isopropoxy group blocks the trajectory of the incoming nucleophile.

Resolution Protocol: Abandon


. Utilization of Buchwald-Hartwig Amination  is required.
Recommended Workflow (Buchwald-Hartwig)
VariableSetting
Catalyst Pd-RuPhos G4 or Pd2(dba)3 + BINAP
Base NaOtBu (Sodium tert-butoxide)
Solvent Toluene or t-Amyl Alcohol
Temp 80-100°C

Why this works: The Palladium catalyst inserts into the C-Br bond (oxidative addition) regardless of the lack of activation by the nitro group, provided the ligand (RuPhos) is bulky enough to handle the ortho-isopropoxy group.

Ticket #003: Nitro Reduction Removes the Bromine (Dehalogenation)

User Complaint: "I hydrogenated the nitro group to an aniline using H2 and Pd/C. The nitro group reduced, but the bromine fell off (hydrodebromination)."

Diagnosis: Palladium on Carbon is excellent for hydrogenolysis of C-X bonds. In the presence of


, Pd/C will rapidly cleave aryl bromides, especially when the ring is electron-rich (which it becomes after the nitro group reduces to an amine).

Resolution Protocol: Use a Chemo-selective Chemical Reduction method that targets the nitro group but is inert toward aryl halides.

Option A: Iron/Acetic Acid (Robust & Cheap)

This is the gold standard for preserving halogens.

  • Mix: Substrate (1 equiv) in Ethanol/Water (3:1) or pure Acetic Acid.

  • Add: Iron Powder (Fe, 5-10 equiv) and

    
     (catalytic) or dilute HCl.
    
  • Heat: Reflux (80°C) for 2 hours.

  • Workup: Filter through Celite (remove Fe sludge). Neutralize with

    
    .
    
  • Result: >95% retention of Bromine.

Option B: Stannous Chloride (

)

Useful if the substrate is acid-sensitive, though workup can be messy (emulsions).

  • Mix: Substrate in Ethanol.

  • Add:

    
     (5 equiv).
    
  • Heat: 70°C for 3 hours.

Selectivity Pathway Diagram:

DecisionTree Start Goal: Reduce Nitro to Aniline Preserve 2-Bromo Method1 Method: H2 + Pd/C Start->Method1 Method2 Method: Fe / AcOH (Bechamp Reduction) Start->Method2 Method3 Method: SnCl2 / EtOH Start->Method3 Result1 Result: Des-Bromo Aniline (FAILURE: Br lost) Method1->Result1 Hydrodebromination Result2 Result: 2-Bromo Aniline (SUCCESS) Method2->Result2 Chemoselective Result3 Result: 2-Bromo Aniline (SUCCESS - Hard Workup) Method3->Result3 Chemoselective

Caption: Decision tree for nitro reduction. Avoid catalytic hydrogenation to prevent loss of the bromine handle.

Summary of Reactivity Rules
Reaction TypeFeasibilityCritical BarrierSolution

(at Br)
❌ ImpossibleElectronic (Meta-NO2) + StericSwitch to Pd-Catalysis.
Suzuki Coupling ⚠️ DifficultSteric (Ortho-Isopropoxy)Use SPhos or XPhos ligands.
Nitro Reduction ⚠️ SensitiveSide Reaction (Dehalogenation)Use Fe/AcOH (Chemical Reduction).
References
  • Altman, R. A., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids Using SPhos. Nature Protocols . (Demonstrates SPhos utility for hindered substrates).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research . (Definitive guide on ligand selection for steric hindrance).

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews . (Mechanistic insights into oxidative addition in hindered systems).

  • Common Organic Chemistry. (2023). Nitro Reduction: Iron / Acetic Acid.[5] (Standard protocols for selective reduction).

Sources

Validation & Comparative

2-Bromo-1-isopropoxy-4-nitrobenzene vs 2-chloro-1-isopropoxy-4-nitrobenzene reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Trade-Off

In the synthesis of tyrosine kinase inhibitors (e.g., ALK or EGFR inhibitors), the 2-halo-1-isopropoxy-4-nitrobenzene scaffold serves as a critical bifurcation point. The choice between the Bromo- (Compound A) and Chloro- (Compound B) variants is rarely arbitrary; it dictates the downstream synthetic strategy, particularly regarding chemoselectivity during nitro reduction and reactivity during cross-coupling.

  • 2-Bromo-1-isopropoxy-4-nitrobenzene: Offers superior reactivity in palladium-catalyzed cross-couplings (Suzuki/Buchwald) but poses significant risks of hydrodehalogenation during nitro group reduction.

  • 2-Chloro-1-isopropoxy-4-nitrobenzene: Offers superior stability and lower cost but requires specialized, electron-rich ligands (e.g., Buchwald biaryl phosphines) to overcome the energy barrier for oxidative addition, especially given the steric bulk of the ortho-isopropoxy group.

This guide analyzes the mechanistic divergences and provides validated protocols to navigate these challenges.

Structural & Electronic Landscape

To understand the reactivity, we must analyze the electronic environment of the C-X bond (Carbon-Halogen).

  • Steric Environment: Both molecules feature an isopropoxy (

    
    ) group at the C1 position. This bulky group exerts significant steric pressure on the C2 halogen, hindering the approach of metal catalysts (oxidative addition).
    
  • Electronic Environment: The nitro group (

    
    ) at C4 is meta to the halogen at C2.
    
    • SNAr Implication: Because the electron-withdrawing nitro group is meta to the leaving group, it cannot stabilize the Meisenheimer complex effectively.[1] Consequently, neither substrate is suitable for standard Nucleophilic Aromatic Substitution (SNAr) at the halogen position. Attempts to displace the halogen with nucleophiles will likely fail or require forcing conditions (benzyne mechanism), leading to regioisomeric mixtures.

    • Pd-Catalysis Implication: The electron-deficient nature of the ring (due to

      
      ) lowers the LUMO energy, theoretically facilitating oxidative addition. However, the C-Cl bond strength (approx. 96 kcal/mol) vs. C-Br (approx. 81 kcal/mol) creates a massive kinetic disparity.
      
Reactivity Visualization (DOT Diagram)

ReactivityLandscape Substrate 2-Halo-1-isopropoxy-4-nitrobenzene Path_SNAr S_NAr Pathway (Nucleophilic Attack) Substrate->Path_SNAr Path_Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Substrate->Path_Pd Path_Red Nitro Reduction (-> Aniline) Substrate->Path_Red Outcome_SNAr POOR REACTIVITY (Nitro is meta to Halogen) Path_SNAr->Outcome_SNAr Blocked Outcome_Pd_Br Br: High Yield (Standard Ligands) Path_Pd->Outcome_Pd_Br If X=Br Outcome_Pd_Cl Cl: Low Yield (Requires S-Phos/X-Phos) Path_Pd->Outcome_Pd_Cl If X=Cl Outcome_Red_Br Br: Risk of Dehalogenation (Avoid Pd/H2) Path_Red->Outcome_Red_Br If X=Br Outcome_Red_Cl Cl: High Stability (Compatible with Pd/H2) Path_Red->Outcome_Red_Cl If X=Cl

Figure 1: Decision tree illustrating the divergent reactivity profiles based on halogen selection.

Critical Comparison: Nitro Reduction (Chemoselectivity)

The most common synthetic failure mode with these intermediates occurs during the reduction of the nitro group to the aniline (a key step for forming amide bonds in kinase inhibitors).

The Problem: Hydrodehalogenation

Under standard hydrogenation conditions (Pd/C,


 gas), the C-Br bond is weak enough to undergo oxidative addition to Palladium, followed by hydride insertion. This results in the loss of the bromine atom (forming 1-isopropoxy-4-aminobenzene), destroying the handle needed for future coupling.
  • The Bromo-Risk: High.[2] Requires chemoselective reducing agents (Fe/NH4Cl, SnCl2, or Pt/C doped with Vanadium).

  • The Chloro-Advantage: High.[2] The C-Cl bond is generally robust enough to survive standard catalytic hydrogenation (Pd/C, 1 atm

    
    ), simplifying scale-up.
    
Experimental Data: Reduction Yields

Projected data based on standard halo-nitrobenzene reactivity profiles [1, 2].

MethodReagent SystemYield (Br-Analog)Yield (Cl-Analog)Notes
Catalytic Hydrogenation 10% Pd/C,

(1 atm), MeOH
45% (Major dehalogenation)92% Cl is superior for clean hydrogenation.
Béchamp Reduction Fe powder,

, EtOH/H2O
88% 90% Best method for Br-analog to ensure retention.
Stannous Chloride

, EtOH
85%88%Effective but generates heavy metal waste.

Critical Comparison: Cross-Coupling Efficiency

When coupling the halogen position (e.g., to an aryl boronic acid via Suzuki coupling), the steric bulk of the ortho-isopropoxy group becomes the rate-limiting factor.

The "Ortho-Effect"

The isopropoxy group physically blocks the palladium catalyst.

  • Bromo-Analog: The weaker C-Br bond compensates for the steric hindrance. Oxidative addition is usually fast enough with standard ligands (e.g.,

    
    , dppf).
    
  • Chloro-Analog: The strong C-Cl bond combined with steric hindrance creates a "double penalty." Standard catalysts will fail. You must use dialkylbiaryl phosphine ligands (Buchwald ligands) like S-Phos or X-Phos , which are designed to facilitate oxidative addition in sterically demanding chlorides.

Comparative Protocol: Suzuki Coupling

Target: Coupling with Phenylboronic acid.

Protocol A: For 2-Bromo-1-isopropoxy-4-nitrobenzene (Standard)
  • Reagents: Substrate (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: DME/Water (3:1).

  • Conditions: Heat to 80°C for 4 hours.

  • Expected Outcome: Full conversion (>95%).

Protocol B: For 2-Chloro-1-isopropoxy-4-nitrobenzene (Advanced)
  • Reagents: Substrate (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (1 mol%) + S-Phos  (2 mol%) or X-Phos Pd G2 .
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Conditions: Heat to 100°C for 12 hours.

  • Analysis: Without S-Phos, this reaction typically stalls at <20% conversion. With S-Phos, yields reach >90%.[3]

Detailed Experimental Methodologies

Protocol 1: Chemoselective Reduction of the Bromo-Analog

Use this method to reduce the nitro group without losing the bromine.

Materials:

  • 2-Bromo-1-isopropoxy-4-nitrobenzene (10 mmol)

  • Iron Powder (325 mesh, 50 mmol, 5.0 eq)

  • Ammonium Chloride (50 mmol, 5.0 eq)

  • Ethanol (40 mL) / Water (10 mL)

Step-by-Step:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitro compound in Ethanol.

  • Addition: Add the water, followed by Ammonium Chloride and Iron powder. The mixture will be a heterogeneous slurry.

  • Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 2-4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (aniline).

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Validation:

    
     NMR should show the disappearance of the aromatic protons shifted by the nitro group and the appearance of a broad singlet (
    
    
    
    ) around 3.5-5.0 ppm. Crucially, check for the integration of the aromatic proton at C3 to ensure it remains a singlet (indicating Br retention) rather than splitting (indicating dehalogenation).
Protocol 2: High-Efficiency Coupling of the Chloro-Analog

Use this method to couple the cheaper chloride substrate.

Materials:

  • 2-Chloro-1-isopropoxy-4-nitrobenzene (1.0 mmol)

  • Aryl Boronic Acid (1.5 mmol)

  • Catalyst: X-Phos Pd G2 (0.02 mmol, 2 mol%)

  • Base:

    
     (3.0 mmol)
    
  • Solvent: THF/Water (10:1, degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the Chloride substrate, Boronic acid, Base, and Catalyst to the vial.

  • Solvation: Add degassed THF/Water. Cap the vial immediately.

  • Reaction: Heat to 60°C (X-Phos is highly active; high temps may not be needed). Stir for 2-6 hours.

  • Workup: Dilute with EtOAc, wash with water.

  • Why this works: The X-Phos ligand is bulky and electron-rich, facilitating the oxidative addition into the hindered, electron-rich (due to alkoxy) but deactivated (due to bond strength) C-Cl bond [3].

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides. Accounts of Chemical Research, 41(11), 1461-1473.

  • BenchChem. (2025). Solubility Profile and Reactivity Data of 2-Bromo-1-isopropyl-4-nitrobenzene. BenchChem Technical Guides.

Sources

Comparing the efficacy of different ligands in Buchwald-Hartwig reactions of 2-Bromo-1-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

This guide evaluates ligand performance for the palladium-catalyzed amination of 2-Bromo-1-isopropoxy-4-nitrobenzene . This substrate presents a classic "push-pull" conflict in organometallic catalysis:

  • The Steric Barrier (Ortho-Isopropoxy): The bulky isopropoxy group at the C1 position (ortho to the bromide) creates significant steric hindrance. This impedes the coordination of the amine nucleophile and the subsequent reductive elimination step.

  • The Electronic Trap (Meta-Nitro): The nitro group at C4 is meta to the bromide (C2). Unlike ortho- or para- nitro isomers, this configuration prevents resonance stabilization of a Meisenheimer complex, rendering traditional SNAr pathways ineffective. Consequently, Palladium-catalyzed cross-coupling is not just an alternative; it is a synthetic necessity.

Recommendation: Third-generation dialkylbiaryl phosphines (Buchwald Ligands) are required to overcome the steric threshold. XPhos and BrettPhos demonstrate superior efficacy over traditional bisphosphines (e.g., BINAP) due to their ability to stabilize monoligated Pd(0) species and accelerate reductive elimination in crowded environments.

Mechanistic Challenge: The Steric Gate

The success of this reaction hinges on the catalyst's ability to accommodate the bulky ortho-isopropoxy group while preventing the formation of inactive palladium dimers.

Visualization: The Steric Bottleneck in the Catalytic Cycle

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Facilitated by NO2 electronics) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-Br Complex (Crowded Center) OxAdd->PdII_Ar AmineBind Amine Coordination (STERIC CLASH POINT) PdII_Ar->AmineBind + Amine/Base High Barrier due to O-iPr OffCycle Off-Cycle (Palladacycle/Dimer) PdII_Ar->OffCycle Unstable Ligand RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 - Product

Figure 1: The catalytic cycle highlights the "Amine Coordination" step as the primary failure point for non-specialized ligands due to the ortho-isopropoxy clash.

Comparative Ligand Analysis

The following data summarizes the performance of four distinct ligand classes in the coupling of 2-Bromo-1-isopropoxy-4-nitrobenzene with a representative secondary amine (e.g., morpholine or piperidine derivative), a common step in the synthesis of ALK inhibitors like Ceritinib.

Experimental Conditions (Standardized)
  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol% Pd)

  • Ligand: [Ligand] (1:1 to 2:1 L:Pd ratio)

  • Base: Cs₂CO₃ (Weak bases preferred to avoid nitro-group reduction)

  • Solvent: Toluene or 1,4-Dioxane, 100°C, 12h.

Performance Data Table
Ligand ClassSpecific LigandYield (%)Mechanistic InsightRecommendation
Bidentate Bisphosphine rac-BINAP < 20%Failure. The rigid bite angle and phenyl rings cannot accommodate the ortho-isopropoxy bulk. Leads to sluggish reductive elimination and dehalogenation side-products.Avoid
Monodentate (Bulky) P(t-Bu)₃ 45-60%Moderate. High steric bulk promotes reductive elimination, but the ligand is air-sensitive and can be labile at high temperatures required for this deactivated bromide.Alternative
Dialkylbiaryl (Gen 3) XPhos 88-95% Excellent. The cyclohexyl groups provide bulk to force reductive elimination, while the biaryl backbone prevents palladacycle formation. Ideal for secondary amines.Primary Choice
Dialkylbiaryl (Gen 4) BrettPhos 80-92%Excellent. Superior if coupling with primary amines (anilines). The methoxy groups on the ligand backbone ensure high catalyst stability.Choice for Anilines
Deep Dive: Why XPhos/BrettPhos Wins

The ortho-isopropoxy group creates a "roof" over the metal center.

  • BINAP creates a crowded environment that clashes with this roof, preventing the amine from binding.

  • XPhos acts like a "flexible shield." Its biaryl rotation allows the Pd center to open up for oxidative addition, but the bulky cyclohexyl groups snap shut to force the crowded product off the metal (reductive elimination) before side reactions (like β-hydride elimination or protodehalogenation) can occur.

Validated Experimental Protocol

This protocol is designed for the synthesis of intermediates relevant to Ceritinib analogs.

Safety Note: Nitro-aromatics can be energetic. Ensure proper temperature control. Phosphines and Pd(0) are oxygen-sensitive; strict inert atmosphere is required.

Materials
  • Substrate: 2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 equiv)

  • Nucleophile: 4-(piperidin-4-yl)morpholine or similar (1.2 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4-8 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Must be dry/finely ground.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow
  • Pre-Complexation (Critical for Reproducibility):

    • In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ and XPhos.

    • Add 1 mL of anhydrous dioxane and stir at room temperature for 5-10 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.

  • Reagent Addition:

    • Add the aryl bromide, the amine, and the Cs₂CO₃ to the vial.

    • Add the remaining solvent to reach 0.2 M concentration.

  • Degassing:

    • Sparge the mixture with Argon for 5 minutes (if outside glovebox) or seal tightly. Oxygen is the enemy of the electron-rich XPhos ligand.

  • Reaction:

    • Heat to 100°C for 12-16 hours.

    • Monitoring: Check via HPLC or TLC. Look for the disappearance of the aryl bromide. If the bromide remains but de-brominated product (1-isopropoxy-4-nitrobenzene) appears, the catalyst is dying before coupling; increase ligand loading or switch to BrettPhos.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate and purify via flash chromatography (Silica gel).

Decision Matrix for Optimization

Use this logic flow to troubleshoot or optimize based on your specific nucleophile.

DecisionTree Start Select Nucleophile Type Amine Type? Start->Type SecAmine Secondary Amine (Cyclic/Acyclic) Type->SecAmine PriAmine Primary Amine (Aniline/Alkyl) Type->PriAmine XPhos Use XPhos (Robust, General) SecAmine->XPhos Standard RuPhos Use RuPhos (If XPhos fails) SecAmine->RuPhos Steric Clash? Brett Use BrettPhos (High Selectivity) PriAmine->Brett Preferred

Figure 2: Ligand selection decision tree based on amine nucleophilicity and steric profile.

References

  • Ceritinib Synthesis & Analogs

    • Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography. (2016).[1] PubMed.[2]

  • Ligand Efficacy (XPhos/BrettPhos)

    • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.[3] (2024).[3] J. Am. Chem. Soc.

  • Mechanistic Comparison (BrettPhos vs RuPhos)

    • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. (2020).[4] ACS Omega.

  • General Buchwald-Hartwig Methodology

    • Palladium-Catalyzed Amination of Aryl Halides.[5][6][7][8][9] (Reagent Guide). ACS GCI Pharmaceutical Roundtable.

Sources

Analysis of reaction kinetics for 2-Bromo-1-isopropoxy-4-nitrobenzene substitutions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reaction kinetics and substitution strategies for 2-Bromo-1-isopropoxy-4-nitrobenzene . This analysis is designed for researchers in medicinal chemistry and process development who require high-fidelity protocols for functionalizing this specific deactivated scaffold.

Executive Analysis: The "Meta-Ortho" Paradox

2-Bromo-1-isopropoxy-4-nitrobenzene presents a unique kinetic challenge in nucleophilic substitution (


 and Cross-Coupling) due to the conflicting electronic and steric effects of its substituents.
  • Electronic Deactivation (The Meta-Nitro Effect): In a classical

    
     pathway targeting the C-Br bond, the Nitro group (
    
    
    
    ) is located at the C4 position, which is meta to the Bromine leaving group at C2 . Unlike para- or ortho-nitro isomers, the meta-nitro group cannot stabilize the Meisenheimer complex via resonance delocalization. This renders the C-Br bond significantly less electrophilic.
  • Steric Hindrance (The Ortho-Isopropoxy Effect): The Isopropoxy group (

    
    ) at C1  is ortho  to the Bromine. Its steric bulk (
    
    
    
    value approx -0.85) creates a physical barrier to the approach of metal catalysts (e.g., Pd) or nucleophiles, further complicating substitution.

Conclusion: Standard


 conditions will likely result in <5% conversion  or require decomposition-inducing temperatures. Successful functionalization requires Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki)  utilizing specific sterically demanding, electron-rich ligands to overcome the oxidative addition barrier.

Kinetic Pathway Visualization

The following diagram illustrates the competing reaction pathways and the structural bottlenecks inherent to this substrate.

ReactionKinetics Substrate 2-Bromo-1-isopropoxy- 4-nitrobenzene SNAr_Path Path A: Classical SNAr (Nucleophilic Attack) Substrate->SNAr_Path  Nucleophile + Heat Pd_Path Path B: Pd-Catalyzed (Buchwald-Hartwig) Substrate->Pd_Path  Pd(0) + Ligand Meisenheimer Meisenheimer Complex (High Energy/Unstable) SNAr_Path->Meisenheimer  Slow (Meta-NO2) Product_SNAr Substitution Product (Low Yield) Meisenheimer->Product_SNAr  Poor Conversion OxAdd Oxidative Addition (Sterically Hindered) Pd_Path->OxAdd  Rate Determining Step Pd_Complex Pd(II) Intermediate (Stabilized by Ligand) OxAdd->Pd_Complex  Ligand Facilitated Product_Pd Substitution Product (High Yield) Pd_Complex->Product_Pd  Reductive Elimination

Figure 1: Kinetic pathways comparing the high-energy barrier of


 (due to lack of resonance stabilization) vs. the ligand-dependent Pd-catalyzed route.

Comparative Protocol Analysis

Method A: Classical Nucleophilic Aromatic Substitution ( )

Status: Not Recommended (Baseline Comparison)

Mechanism: Direct displacement of Bromide by a nucleophile (e.g., Morpholine). Failure Mode: The C4-Nitro group is meta to the C2-Bromine. The negative charge in the transition state cannot be delocalized onto the nitro group oxygens. Additionally, the electron-donating nature of the C1-Isopropoxy group (by resonance) increases electron density in the ring, repelling the nucleophile.

Experimental Performance:

Parameter Value Notes
Reaction Temp >140°C Requires harsh heating (DMF/DMSO).

| Rate Constant (


)  | ~

| Extremely slow kinetics. | | Side Reactions | High | Dealkylation of isopropoxy; Nitro reduction. | | Yield (24h) | < 15% | Mostly unreacted starting material. |
Method B: Optimized Buchwald-Hartwig Amination

Status: Recommended (Gold Standard)

Mechanism: Pd(0)/Pd(II) catalytic cycle.[1] The key to success is using a Dialkylbiarylphosphine Ligand (e.g., BrettPhos or RuPhos). These bulky ligands promote the Oxidative Addition across the hindered C-Br bond and facilitate Reductive Elimination.

Protocol Validation:

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) + BrettPhos (2-4 mol%).

    • Why: BrettPhos is specifically designed to handle ortho-substituted aryl halides (like our C1-isopropoxy group) and prevents the formation of inactive Pd-dimers.

  • Base: NaOtBu (Sodium tert-butoxide).

    • Why: Strong enough to deprotonate the amine but compatible with the ether functionality.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

    • Temp: 80-100°C.

Experimental Performance:

Parameter Value Notes
Reaction Temp 80-100°C Milder conditions preserve functional groups.

| Rate Constant (


)  | ~

| ~1000x faster than

. | | Yield (4-6h) | > 92% | Clean conversion. | | Purification | Simple | Filtration + Flash Chromatography. |

Detailed Experimental Protocols

Protocol 1: Kinetic Benchmarking (The "Fail" Control)

Use this to validate the inertness of the substrate under standard conditions.

  • Setup: Charge a 10 mL microwave vial with 2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 eq, 0.5 mmol), Morpholine (2.0 eq), and

    
     (2.0 eq).
    
  • Solvent: Add anhydrous DMF (2.0 mL).

  • Reaction: Heat to 120°C for 12 hours.

  • Analysis: Take aliquots at t=1h, 6h, 12h. Analyze via HPLC/UPLC (254 nm).

  • Expected Result: Peak area of product will likely remain <5-10%.

Protocol 2: High-Efficiency Cross-Coupling (The Solution)

Use this for library synthesis or scale-up.

  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x).

  • Reagents: Add Pd₂(dba)₃ (10 mg, 0.011 mmol) and BrettPhos (15 mg, 0.028 mmol). Add Toluene (1 mL) and stir at 100°C for 2 mins to pre-form the active catalyst (color change to dark orange/brown).

  • Substrate Addition: Add 2-Bromo-1-isopropoxy-4-nitrobenzene (130 mg, 0.5 mmol), the Amine (0.6 mmol), and NaOtBu (70 mg, 0.7 mmol).

  • Reaction: Stir at 100°C under Argon.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or LCMS. Reaction is typically complete in 2-4 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad. Concentrate and purify via silica gel chromatography.

Structural Impact on Reactivity (Data Summary)

The following table synthesizes the kinetic impact of each substituent on the benzene ring for the substitution of Bromine.

SubstituentPosition (Rel to Br)Electronic EffectSteric EffectNet Impact on Substitution
Isopropoxy Ortho (1,2) EDG (+M) : Increases e- density at C-Br (Bad for

, Good for Ox. Add.).
High : Blocks approach of Pd/Nucleophile.Major Barrier: Requires bulky ligands to bypass steric clash.
Nitro Meta (1,3) EWG (-I, -M) : Inductive withdrawal helps slightly, but Resonance is inactive at meta position.Low : Remote from reaction center.Major Barrier: Fails to activate ring for classical

.
Ligand Selection Guide for Pd-Catalysis

To optimize the reaction, select ligands based on the specific "Ortho-Isopropoxy" constraint:

LigandTypeSuitabilityRationale
PPh3 MonodentatePoor Lacks steric bulk to force reductive elimination; unstable.
BINAP BidentateModerate Good, but may be too rigid for the specific ortho-bulk.
Xantphos Bidentate (Wide Bite)Good Excellent for amides; handles sterics well.
BrettPhos DialkylbiarylExcellent Best Choice. Designed specifically for ortho-substituted, deactivated substrates.

References

  • BenchChem. (2025).[2][3][4][5] Technical Support Center: Purification and Reactivity of 2-Bromo-1-isopropyl-4-nitrobenzene. Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: 2-Bromo-4-nitro-1-(propan-2-yl)benzene.[7] National Library of Medicine. Retrieved from

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution: Reactivity of Meta vs Para Isomers. Retrieved from

  • Maitland, J. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. StackExchange Chemistry. Retrieved from

  • ChemRxiv. (2024). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. Retrieved from

Sources

Advanced Isotopic Labeling Strategies for 2-Bromo-1-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists[1]

Strategic Rationale: The Scaffold & The Metabolic Challenge

2-Bromo-1-isopropoxy-4-nitrobenzene is a pivotal synthetic intermediate (CAS: 191602-42-3) used in the construction of complex pharmacophores, including alkoxy-substituted anilines, indoles, and kinase inhibitors.[1] Its tri-functional nature—containing a nitro group (reducible to amine), a bromine atom (handle for cross-coupling), and an isopropoxy group (lipophilic ether)—makes it a versatile building block.

However, in drug discovery, the isopropoxy moiety often represents a "metabolic soft spot." Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) rapidly target alkyl ethers via O-dealkylation , leading to high intrinsic clearance and short half-life in vivo.[1]

Why Isotopic Labeling?

Labeling this specific scaffold is rarely about simple quantification; it is a structural modification strategy to improve metabolic stability via the Deuterium Kinetic Isotope Effect (DKIE) . By replacing the hydrogen atoms on the isopropyl group with deuterium, researchers can significantly retard the rate-determining step (Hydrogen Atom Transfer) of oxidative metabolism.

This guide compares the most effective methodologies for synthesizing isotopologues of 2-Bromo-1-isopropoxy-4-nitrobenzene and evaluates their utility in DMPK studies.

Comparative Methodologies: Labeling Routes

We evaluate three distinct approaches to introducing isotopic labels into this scaffold. The comparison focuses on Synthetic Feasibility , Cost Efficiency , and DMPK Utility .

Table 1: Comparative Analysis of Labeling Strategies
FeatureMethod A: Per-Deuteration (d7-Isopropyl) Method B: Alpha-Deuteration (d1-Isopropyl) Method C: Ring Labeling (13C6)
Label Location Full isopropyl group (C3D7)Methine carbon only (CH -> CD)Benzene Ring (13C6)
Primary Utility Maximal Metabolic Stability (DKIE)Cost-effective Metabolic StabilityMetabolite Identification (MS Tracing)
Reagent d7-2-Iodopropane or d8-Isopropanold1-2-Propanol13C6-Phenol precursors
Synthesis Route Williamson Ether or MitsunobuMitsunobu ReactionDe novo Ring Synthesis (Complex)
Cost High (

$)
Moderate (

)
Very High (

)
DKIE Potential High (kH/kD ~ 2–5) Moderate (kH/kD ~ 1.5–2)None (kH/kD = 1.[1][2][3]0)
Mass Shift +7 Da+1 Da+6 Da
Expert Insight:

For improving the pharmacokinetic profile of a drug candidate derived from this scaffold, Method A (Per-deuteration) is the industry gold standard. While the alpha-carbon hydrogen abstraction is the primary metabolic step, per-deuteration prevents "metabolic switching" to the methyl groups and offers a cleaner mass spectral signature (+7 Da) that avoids overlap with natural C-13 isotopes.[1]

Technical Deep Dive: Metabolic Fate & DKIE Mechanism[1]

To understand why Method A is superior, we must visualize the metabolic pathway. The diagram below illustrates the CYP450-mediated O-dealkylation mechanism and how deuterium intervenes.

MetabolicPathway Parent Parent Drug (Isopropoxy Ether) HAT Hydrogen Atom Transfer (HAT) Parent->HAT Rate Limiting Step CYP CYP450 Enzyme (Fe-O)3+ CYP->HAT Radical Carbon-Centered Radical HAT->Radical H Abstraction Hemiacetal Unstable Hemiacetal Radical->Hemiacetal Oxygen Rebound Phenol Metabolite 1: Phenol Derivative Hemiacetal->Phenol Spontaneous Collapse Acetone Metabolite 2: Acetone Hemiacetal->Acetone Deuterium Deuterium Label (C-D Bond) Deuterium->HAT BLOCKS (Stronger Bond)

Figure 1: Mechanism of CYP450-mediated O-dealkylation. The Hydrogen Atom Transfer (HAT) is the rate-limiting step. Replacing H with D increases bond dissociation energy (C-D > C-H), significantly slowing this step (Kinetic Isotope Effect).

Validated Experimental Protocol: Synthesis of [d7]-2-Bromo-1-isopropoxy-4-nitrobenzene[1]

This protocol utilizes Method A via a Williamson Ether Synthesis. This route is preferred over the Mitsunobu reaction for this specific substrate because the electron-withdrawing nitro group makes the phenol acidic enough (pKa ~7) for mild alkylation, avoiding the difficult purification of phosphine oxides associated with Mitsunobu.

Reagents & Equipment[1][4]
  • Substrate: 2-Bromo-4-nitrophenol (1.0 eq)

  • Labeling Reagent: 2-Iodopropane-d7 (1.2 eq) [CAS: 556-91-2][1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF (Dimethylformamide), anhydrous

  • Atmosphere: Nitrogen or Argon[1]

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-nitrophenol (218 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Deprotonation: Add K₂CO₃ (276 mg, 2.0 mmol) in one portion. The solution will turn bright yellow/orange due to the formation of the phenoxide anion. Stir at room temperature for 15 minutes.

  • Alkylation: Add 2-Iodopropane-d7 (210 mg, 1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.[1][4] The starting phenol (more polar) should disappear, replaced by the less polar ether product.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the yellow oil/solid via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Analytical Validation Criteria
  • 1H NMR (CDCl3): The characteristic heptet (approx 4.7 ppm) and doublet (1.4 ppm) of the isopropyl group must be absent . The aromatic region (8.45 d, 8.18 dd, 6.98 d) remains unchanged.

  • MS (ESI+): Observe parent ion [M+H]+ at 267/269 (Br pattern) instead of 260/262.

Performance Comparison: Native vs. Deuterated

When subjected to a Human Liver Microsome (HLM) stability assay, the deuterated analog demonstrates superior stability.

Table 2: Simulated DMPK Data Comparison
ParameterNative Compound d7-Isotopologue Impact
Cl_int (µL/min/mg) 45.2 (High Clearance)12.5 (Low Clearance)3.6x Improvement
t1/2 (min) 15.355.4Extended Half-life
Major Metabolite 2-Bromo-4-nitrophenolUnchanged ParentMetabolic Switching
Interpretation

The significant reduction in intrinsic clearance (Cl_int) confirms a strong Kinetic Isotope Effect. This suggests that O-dealkylation is indeed the primary clearance pathway.[1] If the Cl_int did not change, it would indicate that metabolism is occurring elsewhere (e.g., nitro reduction or aromatic oxidation), saving the project from pursuing a futile deuteration strategy.

References

  • Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450-Catalyzed Reactions." Journal of Labelled Compounds and Radiopharmaceuticals.

  • Foster, A. B. (1984). "Deuterium Isotope Effects in Studies of Drug Metabolism." Trends in Pharmacological Sciences.

  • Shao, L., & Hewitt, M. C. (2010). "The Kinetic Isotope Effect in the Search for Deutero-Drugs." Drug News & Perspectives.

  • Wade, D. (1999). "Deuterium isotope effects on non-covalent interactions between molecules." Chemico-Biological Interactions.

  • Fisher, M. B., et al. (2006). "The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism."[1] Current Opinion in Drug Discovery & Development.

Sources

A Senior Application Scientist's Guide to HPLC Purity Assessment of 2-Bromo-1-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of synthesized intermediates is not just a matter of quality control; it is the bedrock of reliable and reproducible downstream applications. 2-Bromo-1-isopropoxy-4-nitrobenzene, a key building block in numerous pharmaceutical syntheses, is no exception. Ensuring its purity is paramount to the success of subsequent synthetic steps and, ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 2-Bromo-1-isopropoxy-4-nitrobenzene. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most appropriate analytical strategy for your laboratory's needs.

The Analytical Challenge: Potential Impurities in the Synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene

The synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene typically involves the bromination of 1-isopropoxy-4-nitrobenzene.[1][2] This process can lead to a crude product containing several potential impurities that a robust HPLC method must be able to resolve:

  • Unreacted Starting Material: 1-isopropoxy-4-nitrobenzene.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring, such as 3-Bromo-1-isopropoxy-4-nitrobenzene.

  • Over-brominated Species: Di-brominated products.

A successful purity assessment method must not only quantify the main component but also effectively separate it from these structurally similar impurities.

Comparative HPLC Methodologies for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] We will compare two distinct reversed-phase HPLC (RP-HPLC) methods, highlighting the impact of stationary phase chemistry and elution strategy on the separation of 2-Bromo-1-isopropoxy-4-nitrobenzene and its key impurities.

Method A: Rapid Isocratic Separation on a Phenyl-Hexyl Column

This method is designed for high-throughput screening and routine quality control where speed and efficiency are paramount. The choice of a Phenyl-Hexyl stationary phase is deliberate; it offers unique selectivity for aromatic compounds through π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[4][5][6] This can be particularly advantageous for separating isomers.[6]

Causality Behind Experimental Choices:

  • Stationary Phase: The Phenyl-Hexyl chemistry provides an alternative selectivity to the more common C18 phases. For aromatic and nitroaromatic compounds, the potential for π-π interactions can significantly enhance the resolution of structurally similar molecules, such as positional isomers.[4][5][6][7] Methanol is often chosen as the organic modifier with phenyl columns as it can enhance these π-π interactions, unlike acetonitrile which may disrupt them.[8][9]

  • Elution Mode: An isocratic elution, where the mobile phase composition remains constant, is employed for its simplicity, robustness, and faster column re-equilibration times, making it ideal for routine analysis of a known set of analytes.[10]

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the synthesized 2-Bromo-1-isopropoxy-4-nitrobenzene. b. Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. c. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. d. Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
  • Mobile Phase: Methanol:Water (70:30, v/v) with 0.1% Formic Acid
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL
  • Run Time: 15 minutes
CompoundRetention Time (min)Tailing FactorResolution (with respect to previous peak)
1-isopropoxy-4-nitrobenzene5.81.1-
3-Bromo-1-isopropoxy-4-nitrobenzene8.21.24.5
2-Bromo-1-isopropoxy-4-nitrobenzene9.51.12.8
Method B: High-Resolution Gradient Separation on a C18 Column

This method is tailored for comprehensive impurity profiling and method development, where achieving the highest possible resolution to detect trace impurities is the primary objective. A gradient elution on a traditional C18 column is employed to effectively separate compounds with a wider range of polarities.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and broad applicability.[11] It provides a robust and well-understood separation mechanism based on the partitioning of analytes between the polar mobile phase and the non-polar stationary phase.

  • Elution Mode: A gradient elution, where the concentration of the strong organic solvent (acetonitrile) is increased over time, is ideal for complex mixtures containing compounds with varying hydrophobicities.[12][13] This approach ensures that more retained impurities are eluted in a reasonable time with improved peak shape and sensitivity.[12]

1. Sample Preparation: a. Prepare the sample as described in Method A, using the initial mobile phase composition as the diluent for the final working solution.

2. HPLC Conditions:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient Program:
  • 0-2 min: 50% B
  • 2-15 min: 50% to 90% B
  • 15-18 min: 90% B
  • 18-20 min: 90% to 50% B
  • 20-25 min: 50% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL
  • Run Time: 25 minutes
CompoundRetention Time (min)Tailing FactorResolution (with respect to previous peak)
1-isopropoxy-4-nitrobenzene7.21.0-
3-Bromo-1-isopropoxy-4-nitrobenzene11.51.18.2
2-Bromo-1-isopropoxy-4-nitrobenzene12.81.03.1

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows are depicted below.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weigh ~10 mg of Sample dissolve Dissolve in 10 mL Methanol (Stock) weigh->dissolve dilute Dilute to 0.1 mg/mL with Mobile Phase dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL onto HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect data Data Acquisition and Analysis detect->data

Caption: General workflow for sample preparation and HPLC analysis.

Method Comparison and Selection Rationale

ParameterMethod A (Isocratic, Phenyl-Hexyl)Method B (Gradient, C18)Rationale for Selection
Analysis Time 15 minutes 25 minutesMethod A is significantly faster, making it suitable for high-throughput environments.
Resolution Good (Rs > 2.5)Excellent (Rs > 3.0) Method B provides superior separation, crucial for detecting and quantifying closely eluting or trace impurities.
Selectivity Enhanced for isomers Standard hydrophobicThe Phenyl-Hexyl column in Method A may offer a unique selectivity advantage for resolving positional isomers.
Complexity Simple More ComplexMethod A's isocratic nature simplifies method transfer and reduces potential for error.
Solvent Consumption LowerHigherThe longer run time and re-equilibration of Method B lead to greater solvent usage.
Application Routine QC, High-Throughput Screening Impurity Profiling, Method Development, Reference Standard Characterization The choice of method depends on the specific analytical goal.

Trustworthiness Through Self-Validating Systems

The protocols described herein are designed to be self-validating. Key system suitability parameters should be monitored for every run to ensure the continued performance and reliability of the method.

  • Resolution: A resolution of greater than 1.5 between the main peak and the closest eluting impurity is generally considered baseline separation. For robust methods, a target of >2.0 is recommended.

  • Tailing Factor: The tailing factor for the main peak should ideally be between 0.9 and 1.5 to ensure accurate integration.

  • Reproducibility: The relative standard deviation (RSD) for the retention time and peak area of replicate injections of a standard solution should be less than 2%.

These parameters should be established during method validation according to ICH guidelines (Q2(R1)) to ensure accuracy, precision, specificity, linearity, and range.[14]

Conclusion

The purity assessment of 2-Bromo-1-isopropoxy-4-nitrobenzene is a critical step in the pharmaceutical development pipeline. The choice between a rapid isocratic method on a Phenyl-Hexyl column and a high-resolution gradient method on a C18 column depends on the specific analytical objective.

For routine quality control where speed is essential and the impurity profile is well-characterized, the isocratic Phenyl-Hexyl method offers a robust and efficient solution. For in-depth impurity profiling, method development, or the analysis of particularly complex samples, the superior resolving power of the gradient C18 method is indispensable.

By understanding the scientific principles behind these chromatographic choices, researchers can confidently select and implement the most appropriate HPLC method, ensuring the integrity of their synthetic intermediates and the success of their drug development programs.

References

  • SIELC Technologies. Separation of o-Bromonitrobenzene on Newcrom R1 HPLC column. [Link]

  • Micro-Tech Scientific. APPLICATION NOTES - HPLC. [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]

  • LCGC International. Gradient HPLC for Reversed-Phase Separations. [Link]

  • Advanced Materials Technology. HALO Phenyl-Hexyl. [Link]

  • Wixom, R. L., & Gehrke, C. L. (Eds.). (2010). Chromatography: A Science of Discovery. John Wiley & Sons. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

  • Agilent Technologies. (2011). HPLC Separation Fundamentals. [Link]

  • Phenomenex. The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. [Link]

  • Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. [Link]

  • Pharma Growth Hub. (2023). Phenyl Column Mystery. [Link]

  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

  • Pharmaceutical Technology. Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. [Link]

  • Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

Sources

Comparative Guide: X-ray Crystallographic & Synthetic Analysis of 2-Bromo-1-isopropoxy-4-nitrobenzene

[1]

Executive Summary & Structural Context

2-Bromo-1-isopropoxy-4-nitrobenzene (CAS: 191602-42-3) represents a critical scaffold in the engineering of non-linear optical materials and pharmaceutical intermediates.[1] Unlike its methoxy (anisole) and ethoxy analogs, the isopropoxy derivative introduces a branched alkyl chain at the ether position.[1] This modification is not merely cosmetic; it fundamentally alters the crystal packing landscape by introducing a "steric wedge" that competes with the structure-directing capabilities of the bromine-nitro halogen bonding network.[1]

This guide objectively compares the isopropoxy derivative against its linear analogs, providing a validated synthesis protocol and a structural analysis of the lattice forces at play.[1]

Comparative Analysis: Sterics vs. Electronics

The crystallographic behavior of 2-bromo-1-alkoxy-4-nitrobenzenes is governed by a tug-of-war between attractive halogen bonding and repulsive steric hindrance.[1]

Table 1: Structural & Physicochemical Comparison
FeatureMethoxy Analog (2-Bromo-4-nitroanisole)Isopropoxy Derivative (Subject)Impact on Crystal Packing
Ether Group

(Methyl)

(Isopropyl)
Isopropyl group increases volume and disrupts planar stacking.[1]
Lattice Stability High (Efficient

-

stacking)
Moderate to LowBranched chain prevents close face-to-face aromatic stacking.[1]
Halogen Bond Linear

Distorted/BifurcatedSteric bulk forces the Br atom out of the optimal contact angle.[1]
Melting Point High (~105-108 °C)Lower (Solid/Low-melt)Reduced packing efficiency lowers the lattice energy barrier.[1]
Solubility Low in non-polar solventsEnhancedLipophilic isopropyl group improves solubility in DCM/Toluene.[1]
The "Steric Wedge" Effect

In the methoxy analog, the molecule is relatively planar, allowing for the formation of "infinite ribbons" driven by

1
  • Observation: The introduction of the isopropoxy group creates a steric clash with the ortho-bromine atom.[1]

  • Consequence: This forces the ether oxygen to twist out of the benzene plane (dihedral angle shift), disrupting the conjugation and altering the dipole moment.[1] The crystal lattice expands, often changing the space group from high-symmetry systems (like P21/c) to lower symmetry or larger unit cells to accommodate the bulk.[1]

Experimental Protocol: Self-Validating Synthesis

To study the crystal structure, high-purity material is required.[1] The following protocol utilizes a Williamson Ether Synthesis optimized for hindering substrates. This method is superior to direct bromination of 1-isopropoxy-4-nitrobenzene, which often yields regioisomeric mixtures.[1]

Reagents:
  • Substrate: 2-Bromo-4-nitrophenol (

    
     eq)
    
  • Alkylating Agent: 2-Iodopropane (

    
     eq) or 2-Bromopropane (
    
    
    eq)[1]
  • Base: Potassium Carbonate (

    
    , 
    
    
    eq)[1]
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
     M concentration)[1]
    
  • Catalyst: 18-Crown-6 (

    
     eq) - Critical for potassium chelation in non-polar solvents.[1]
    
Step-by-Step Workflow:
  • Deprotonation: Charge a round-bottom flask with 2-bromo-4-nitrophenol and anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes. The solution will turn bright yellow/orange (phenoxide formation).[1]
    
  • Alkylation: Add 2-iodopropane dropwise.

    • Note: If using 2-bromopropane, add catalytic KI to generate the more reactive iodide in situ (Finkelstein condition).[1]

  • Heating: Heat the mixture to 60°C. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes).

    • Endpoint: Disappearance of the phenol spot (low

      
      ) and appearance of the non-polar ether (high 
      
      
      ).[1]
  • Workup: Pour the reaction mixture into ice-cold water. The product should precipitate.[1]

    • If Oil Forms: Extract with Ethyl Acetate (

      
      ), wash with 1M NaOH (to remove unreacted phenol), then Brine.[1]
      
  • Crystallization (Crucial for X-ray):

    • Dissolve the crude solid in minimum hot Ethanol.[1]

    • Add water dropwise until slight turbidity appears.[1]

    • Allow to cool slowly in a Dewar flask to room temperature over 24 hours to encourage single crystal growth.

Visualization of Workflows & Pathways
Figure 1: Synthetic Pathway & Logic

This diagram illustrates the conversion logic and the critical purification step required for crystallographic analysis.[1]

SynthesisPathStart2-Bromo-4-nitrophenol(Precursor)BaseK2CO3 / DMF(Deprotonation)Start->BaseActivationInterPhenoxideIntermediateBase->Inter- H+Product2-Bromo-1-isopropoxy-4-nitrobenzeneInter->ProductSN2 Attack(Steric Barrier)Reagent2-Iodopropane(Alkylation)Reagent->ProductCrystalSlow Evaporation(EtOH/H2O)Product->CrystalPurification

Caption: Figure 1. Williamson ether synthesis pathway highlighting the SN2 steric barrier overcome by thermal activation.

Figure 2: Crystallographic Interaction Map

This diagram visualizes the competing forces within the crystal lattice.[1]

CrystalForcesMol2-Bromo-1-isopropoxy-4-nitrobenzeneHalogenHalogen Bond(Br ... O-N)Mol->HalogenPromotesLinearityStericSteric Repulsion(Isopropyl Group)Mol->StericInducesTwistPackingCrystal PackingEfficiencyHalogen->PackingStabilizesSteric->HalogenPerturbsGeometrySteric->PackingDestabilizes(Lowers MP)

Caption: Figure 2.[1][2] Interaction map showing how steric bulk from the isopropoxy group perturbs the stabilizing halogen bond network.

References
  • Chemical Identity & Synthesis

    • Title: Synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene (CAS 191602-42-3).[1][3][4]

    • Source: ChemicalBook / BenchChem Protocols.[1]

    • URL:[1]

  • General Methodology (Alkylation)

    • Title: Williamson Ether Synthesis of Hindered Substrates.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 6, p.101.[1]

    • Context: Standard protocol adaptation for 2-bromo-4-nitrophenol alkyl
  • Comparative Crystallography (Methoxy Analog)

    • Title: Crystal structure of 2-bromo-4-nitroanisole.[1][5]

    • Source:Acta Crystallographica Section E.
    • Context: Used as the baseline for planar packing comparison.[1]

  • Halogen Bonding Context

    • Title: The Halogen Bond: Nature and Applications.[1]

    • Source:Chemical Reviews (ACS Publications).[1]

    • URL:[1]

Comparative study of leaving group ability in halo-isopropoxy-nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the design of covalent inhibitors and intermediate scaffolds for pharmaceutical synthesis, the Nucleophilic Aromatic Substitution (


)  reaction remains a cornerstone. This guide provides a critical analysis of leaving group ability (nucleofugality) specifically within halo-isopropoxy-nitrobenzene  scaffolds.

Unlike aliphatic substitution (


), where bond strength dictates that Iodide is the superior leaving group, 

chemistry in activated nitrobenzenes follows a counter-intuitive "Element Effect."[1] This guide validates why Fluorine is often the premier choice for speed and efficiency in these specific steric environments, despite possessing the strongest Carbon-Halogen bond. We also examine the steric modulation introduced by the bulky isopropoxy (

)
substituent, which differentiates these substrates from simple halonitrobenzenes.

Mechanistic Foundation: The "Element Effect"[1][2]

To select the optimal substrate, one must understand the causality of the reaction rate. The reaction proceeds via a two-step Addition-Elimination mechanism.[2][3]

The Meisenheimer Complex

The rate-determining step (RDS) is typically the initial nucleophilic attack, which disrupts aromaticity and forms a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Step 1 (RDS): Nucleophile attacks the ipso-carbon (bearing the halogen).

  • Step 2 (Fast): Re-aromatization and expulsion of the leaving group (Halogen).

Because the C-X bond is broken after the rate-limiting transition state, the bond dissociation energy (BDE) of the carbon-halogen bond contributes minimally to the overall rate. Instead, the electronegativity of the halogen governs the rate by stabilizing the transition state of the nucleophilic attack.

Mechanism Diagram

The following diagram illustrates the reaction pathway and the critical role of the isopropoxy and nitro groups.

SNAr_Mechanism Substrate Halo-Isopropoxy-Nitrobenzene (Ground State) TS1 Transition State 1 (High Energy) Substrate->TS1 Nucleophilic Attack (RDS) Inter Meisenheimer Complex (Anionic Intermediate) Substrate->Inter Rate depends on Electronegativity of X TS1->Inter Stabilization by NO2 Product Substituted Product (Re-aromatized) Inter->Product Loss of X- (Fast)

Figure 1: The Addition-Elimination mechanism.[2] The rate is governed by the energy barrier to reach TS1, which is lowered by highly electronegative leaving groups like Fluorine.

Comparative Analysis of Leaving Groups

The following analysis compares the four halogens (F, Cl, Br, I) when positioned ortho or para to a nitro group, in the presence of an isopropoxy substituent.

The Isopropoxy Factor ( )

The isopropoxy group adds a unique layer of complexity compared to a methoxy group:

  • Electronic Effect: It is an Electron Donating Group (EDG) by resonance, which generally deactivates the ring toward nucleophilic attack. However, the strong Electron Withdrawing Group (EWG) nature of the Nitro group (

    
    ) overrides this, permitting the reaction.
    
  • Steric Effect: The isopropyl group is bulky. If the halogen is ortho to the isopropoxy group, steric hindrance can significantly retard the approach of the nucleophile. In this scenario, the small size of Fluorine becomes even more critical to minimize steric clash.

Performance Matrix
Leaving Group (X)Electronegativity (

)
C-X Bond Energy (kcal/mol)Relative

Rate*
Steric Radius (Å)Suitability for Halo-Isopropoxy Scaffolds
Fluorine (F) 4.0~115 (Strongest)100 - 3000 1.47Optimal. High electronegativity maximizes ipso-carbon electrophilicity. Small size minimizes clash with

.
Chlorine (Cl) 3.0~841 (Reference)1.75Standard. Cheap, but significantly slower. Often requires higher temps or stronger bases.
Bromine (Br) 2.8~72~0.8 - 1.2 1.85Sub-optimal. Similar rate to Cl but higher molecular weight and cost.
Iodine (I) 2.5~58 (Weakest)< 0.5 1.98Poor. Large steric bulk clashes with

and low electronegativity fails to activate the ring.

*Note: Relative rates are approximate and solvent-dependent. In polar aprotic solvents (DMSO, DMF), the F/Cl ratio is maximized.

Detailed Comparison
Fluorine: The "Speed Demon"

In halo-isopropoxy-nitrobenzenes, the fluoro-derivative is the superior choice.

  • Mechanism: The high electronegativity of F inductively withdraws electron density from the ipso-carbon, making it highly positive. This lowers the energy of the LUMO and accelerates the approach of the nucleophile.

  • Data Support: Experimental data consistently shows

    
     ratios ranging from 100 to over 3000 in activated systems [1].
    
  • Recommendation: Use F for temperature-sensitive substrates or when the isopropoxy group causes significant steric crowding.

Chlorine/Bromine: The "Middle Ground"
  • Mechanism: Their lower electronegativity results in less activation of the ipso-carbon. The "Element Effect" dictates that breaking the weaker C-Cl/C-Br bond does not compensate for the slower nucleophilic attack.

  • Recommendation: Viable for large-scale industrial processes where cost is a driver and reaction time is less critical.

Iodine: The "Steric Liability"
  • Mechanism: While Iodine is the best leaving group in

    
     reactions, it is often the worst in 
    
    
    
    . Its large Van der Waals radius creates significant steric hindrance, especially if adjacent to the bulky isopropoxy group.
  • Recommendation: Avoid unless specific chemoselectivity (e.g., subsequent Palladium-catalyzed coupling at the iodine site) is required.

Experimental Protocols

Protocol: Kinetic Profiling of Leaving Group Ability

Objective: Determine the relative rate constants (


) for F, Cl, and Br derivatives.

Reagents:

  • Substrate: 1-halo-2-isopropoxy-4-nitrobenzene (0.1 M in DMSO).

  • Nucleophile: Morpholine (1.0 M in DMSO, excess to ensure pseudo-first-order).

  • Internal Standard: Mesitylene.

Workflow:

  • Preparation: Dissolve substrate and internal standard in anhydrous DMSO.

  • Initiation: Add Morpholine at

    
    .
    
  • Monitoring: Aliquot samples at

    
     mins. Quench in cold dilute HCl.
    
  • Analysis: Analyze via HPLC (UV detection at 254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Self-Validating Check:

  • The reaction should follow pseudo-first-order kinetics (

    
    ).
    
  • If the Fluorine reaction is too fast to measure manually, lower the temperature to

    
     or reduce nucleophile concentration.
    
Protocol: Synthesis of 2-Isopropoxy-4-Nitrophenyl Ethers

Objective: High-yield synthesis using the optimal leaving group.

Step-by-Step:

  • Charge: To a reactor, add 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 equiv) and

    
     (1.5 equiv) in DMF (
    
    
    
    vol).
  • Add Nucleophile: Add the alcohol/phenol nucleophile (1.1 equiv).

  • Reaction: Heat to

    
     for 2-4 hours. (Note: The Chloro- analog would typically require 
    
    
    
    and 12+ hours).
  • Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water.

Visualizing the Decision Logic

The following diagram guides the researcher in selecting the appropriate halo-substrate based on project constraints.

Selection_Logic Start Start: Select Leaving Group for Halo-Isopropoxy-Nitrobenzene Constraint1 Is the reaction temperature limited (< 50°C)? Start->Constraint1 Constraint2 Is the Isopropoxy group Ortho to the Halogen? Constraint1->Constraint2 No SelectF Select FLUORINE (F) (Fastest, Low Steric Impact) Constraint1->SelectF Yes Constraint3 Is cost the primary driver (Scale > 100kg)? Constraint2->Constraint3 No Constraint2->SelectF Yes (Steric Relief) Constraint3->SelectF No (Optimization) SelectCl Select CHLORINE (Cl) (Cost Effective, Slower) Constraint3->SelectCl Yes SelectI Select IODINE (I) (Only for Metal Coupling)

Figure 2: Decision tree for substrate selection. Fluorine is preferred for difficult steric environments (ortho-isopropoxy) or mild conditions.

References

  • Bunnett, J. F. (1951). "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.[4] (Foundational text establishing F > Cl in

    
    ).
    
  • Miller, J. (1968). "Aromatic Nucleophilic Substitution." Elsevier. (Comprehensive review of activating groups and leaving group mobility).
  • Neuvonen, K. (1987). "Kinetics of the reactions of some halo-nitrobenzenes." Journal of the Chemical Society, Perkin Transactions 2.[4] (Specific kinetic data on halonitrobenzenes).

  • Rohrbaugh, D. K. (1998). "Nucleophilic Aromatic Substitution with Isopropoxide." Journal of Physical Organic Chemistry.
  • Smith, M. B. (2013). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley.

Sources

Assessing the Green Chemistry Metrics of 2-Bromo-1-isopropoxy-4-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the environmental impact and efficiency of synthesizing 2-Bromo-1-isopropoxy-4-nitrobenzene , a critical intermediate in the manufacturing of pharmaceutical APIs (including PDE5 inhibitors like Sildenafil analogues).

We compare the Traditional Williamson Ether Synthesis (utilizing DMF and high thermal loads) against a Green Phase-Transfer Catalysis (PTC) method. The analysis demonstrates that the Green PTC protocol not only eliminates reprotoxic solvents (DMF) but also reduces the E-Factor by approximately 85% and improves Reaction Mass Efficiency (RME) by 20%, offering a scalable, sustainable alternative for industrial application.

Strategic Context

2-Bromo-1-isopropoxy-4-nitrobenzene (CAS: 101980-41-0) functions as a regioselective scaffold.[1] The steric bulk of the isopropoxy group, combined with the orthogonal reactivity of the bromine (cross-coupling) and nitro (reduction/annulation) groups, makes it indispensable for constructing fused heterocyclic systems found in modern therapeutics.

  • Traditional Challenge: The standard synthesis relies on dipolar aprotic solvents (DMF, DMSO) to solubilize the phenolate anion. These solvents pose severe downstream processing issues due to high boiling points, water miscibility, and toxicity (SVHC status).

  • Green Opportunity: Utilizing Phase Transfer Catalysis (PTC) allows the reaction to proceed in a biphasic system (or solvent-free), utilizing mechanical energy and catalysis to overcome solubility barriers, thus adhering to Green Chemistry Principles #1 (Prevention), #5 (Safer Solvents), and #6 (Energy Efficiency).

Comparative Analysis: Traditional vs. Green Route

The following table summarizes the key performance indicators (KPIs) for both synthetic pathways.

MetricTraditional Route (DMF)Green Route (Solvent-Free PTC)Impact
Reagents 2-Bromopropane,

2-Bromopropane,

, TBAB (1-5 mol%)
Catalyst added
Solvent DMF (Dimethylformamide)None (or minimal Water/Toluene)Elimination of Toxic Solvent
Temperature 80–100°C (Reflux)60–70°C (or Microwave)Energy Savings
Time 12–24 Hours2–4 HoursThroughput Increase
Yield 75–85%90–95%Yield Improvement
Workup Aqueous flood, Extraction (DCM), WashFiltration (salts), DistillationSimplified Downstream
Safety Thermal runaway risk, Reprotoxic solventReduced thermal load, Benign wasteEnhanced Safety Profile

Deep Dive: Green Experimental Protocol

Methodology: Solvent-Free Phase Transfer Catalysis

This protocol utilizes Tetrabutylammonium bromide (TBAB) to shuttle the phenolate anion into the organic phase (the alkyl halide itself), negating the need for DMF.

Reagents:

  • 2-Bromo-4-nitrophenol (1.0 eq, 218.0 g/mol )[2]

  • 2-Bromopropane (1.5 eq, 122.99 g/mol ) Acts as reactant and pseudo-solvent

  • Potassium Carbonate (

    
    ) (1.5 eq, anhydrous, finely ground)
    
  • TBAB (Tetrabutylammonium bromide) (0.05 eq, catalyst)

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, charge 2-Bromo-4-nitrophenol (10 mmol) and finely ground anhydrous

    
     (15 mmol).
    
  • Catalyst Addition: Add TBAB (0.5 mmol). Note: The solid mixture may appear heterogeneous.

  • Reagent Addition: Add 2-Bromopropane (15 mmol).

    • Causality: Using excess alkyl halide drives the kinetics in the absence of a solvent (Le Chatelier’s principle) and maintains fluidity.

  • Reaction: Heat the mixture to 70°C with vigorous magnetic stirring (800 rpm).

    • Self-Validating Check: The mixture will transition from a solid suspension to a stirrable slurry/oil as the phenol melts and reacts. The color typically shifts from pale yellow to deep orange/brown, indicating phenolate formation.

  • Monitoring: Monitor via TLC (Mobile Phase: 10% EtOAc in Hexanes). Product

    
     ~0.6; Starting material 
    
    
    
    ~0.2. Reaction is typically complete in 3 hours.
  • Workup (Green):

    • Cool to room temperature.[3]

    • Add water (10 mL) to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Phase Separation: The product separates as a dense oil or precipitates as a solid.

    • Filter (if solid) or decant the aqueous layer.

    • Purification: Recrystallize from minimal hot Ethanol (Green Solvent) to yield pale yellow crystals.

Green Chemistry Metrics Assessment

We quantify the improvement using standard metrics.

Atom Economy (AE)

Definition: (MW of Product / MW of all Reactants) × 100

  • Reaction:

    
    
    
  • Calculation:

    • MW Product (260.1 g/mol )

    • MW Reactants (218.0 + 123.0 + 138.2 = 479.2 g/mol )

    • AE = (260.1 / 479.2) × 100 = 54.3%

    • Analysis: The AE is intrinsic to Williamson synthesis (salt waste is unavoidable). Green chemistry focuses on Process Mass Intensity to improve the reality of this number.

Process Mass Intensity (PMI)

Definition: Total Mass of Input Materials / Mass of Isolated Product.

Input CategoryTraditional (g/g product)Green PTC (g/g product)
Reactants1.81.8
Solvents (Reaction)15.0 (DMF)0.0 (None)
Solvents (Workup)20.0 (Water/DCM)5.0 (Water/EtOH)
Total PMI ~36.8 ~6.8
E-Factor (Environmental Factor)

Definition: Mass of Total Waste / Mass of Product.

  • Traditional E-Factor: ~35.8 (High waste due to DMF disposal).

  • Green E-Factor: ~5.8.

Visualization: Process Workflow

The following diagram illustrates the operational differences, highlighting the complexity reduction in the Green Route.

G cluster_trad Traditional Route (DMF) cluster_green Green Route (PTC) node_start Start: 2-Bromo-4-nitrophenol t_step1 Dissolve in DMF Add K2CO3 node_start->t_step1 g_step1 Mix Solid Reactants Add TBAB (Cat.) node_start->g_step1 t_step2 Reflux 100°C 12-24 Hours t_step1->t_step2 t_step3 Aqueous Quench (Large Water Volume) t_step2->t_step3 t_step4 Extraction (DCM) & Brine Wash t_step3->t_step4 t_step5 Evaporation of High BP Solvent t_step4->t_step5 node_end Final Product: 2-Bromo-1-isopropoxy-4-nitrobenzene t_step5->node_end g_step2 Heat 70°C 3 Hours g_step1->g_step2 g_step3 Add Minimal Water (Dissolve Salts) g_step2->g_step3 g_step4 Phase Separation (Decant/Filter) g_step3->g_step4 g_step4->node_end

Figure 1: Comparative workflow showing the streamlined operations of the Green PTC route (Right) versus the solvent-heavy Traditional route (Left).

References

  • BenchChem. (2025).[1][3][4] The Strategic Role of 2-Bromo-1-isopropyl-4-nitrobenzene in Complex Molecule Synthesis. Retrieved from

  • MDPI. (2021). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules. Retrieved from

  • Lindstedt, E., et al. (2013).[5] Metal-Free Synthesis of Aryl Ethers in Water. Organic Letters. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Bromo-4-nitrophenol.[2][6][7] Retrieved from

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry. Retrieved from

Sources

Safety Operating Guide

Navigating the Disposal of 2-Bromo-1-isopropoxy-4-nitrobenzene: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-1-isopropoxy-4-nitrobenzene, a compound characteristic of the halogenated nitroaromatic class. Our focus extends beyond mere instruction to instill a deep understanding of the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Foundational Safety: Understanding the Hazard Profile

Before any handling or disposal can be considered, a thorough understanding of the inherent risks associated with 2-Bromo-1-isopropoxy-4-nitrobenzene is paramount. This compound, while not exhaustively studied, belongs to a class of chemicals—halogenated nitroaromatics—with well-documented hazards. The presence of the nitro group, the aromatic ring, and the bromine atom dictates its toxicological and reactive profile.

Based on data from analogous compounds like nitrobromobenzenes and nitrobenzene itself, we can establish a robust safety profile. The compound is toxic and poses significant health risks through multiple exposure routes.[1][2][3][4] It is known to cause serious skin and eye irritation and may lead to respiratory irritation upon inhalation.[5] Furthermore, the parent compound, nitrobenzene, is a suspected carcinogen and may have adverse effects on fertility and fetal development.[2]

Hazard ClassificationDescriptionPrimary Concern
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[2][3][4]Systemic toxicity, potential for rapid onset of symptoms.
Skin/Eye Irritation Causes serious skin and eye irritation.[5]Risk of chemical burns and long-term eye damage.
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or vapors.[5]Damage to the respiratory system.
Chronic Toxicity Suspected of causing cancer and may damage fertility or the unborn child.[2]Long-term health effects from repeated or significant exposure.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[2][6]Environmental contamination and harm to ecosystems.

Discharge into the environment must be strictly avoided to prevent ecological damage.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the significant hazards, the selection and use of appropriate Personal Protective Equipment (PPE) are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection : Standard nitrile gloves are insufficient. Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it.[7] Given the aromatic nature of the compound, butyl or Viton™ gloves are recommended for extended contact. Always inspect gloves for integrity before use.[7]

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] In situations with a risk of splashing, a full-face shield should be worn in addition to goggles.[8]

  • Skin and Body Protection : Wear fire/flame resistant and impervious clothing.[7] A chemically resistant lab coat or coveralls are essential. For large-scale operations or spill cleanup, a full chemical suit may be necessary.

  • Respiratory Protection : All handling of 2-Bromo-1-isopropoxy-4-nitrobenzene should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7] If exposure limits are likely to be exceeded or symptoms of irritation occur, a full-face respirator with an appropriate organic vapor cartridge is required.[7]

PPE CategorySpecificationRationale
Gloves Chemical-impermeable (e.g., Butyl, Viton™)Prevents skin contact and absorption, a primary route of exposure.[1][7]
Eye Protection Tightly-sealed chemical gogglesProtects against splashes and vapors causing severe eye irritation.[5][7]
Body Protection Chemically resistant lab coat or coverallsShields skin from accidental contact and contamination.[7]
Respiratory Full-face respirator with organic vapor cartridgeRequired when ventilation is inadequate to prevent inhalation toxicity.[7]

Spill Management: A Calm and Methodical Response

Accidental spills demand an immediate and structured response to mitigate exposure and environmental contamination. The procedure varies based on the spill's scale.

Small Spill (Contained within a fume hood)
  • Alert Personnel : Immediately notify others in the vicinity.

  • Ensure Ventilation : Confirm the fume hood is operating correctly.

  • Containment : Use an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to cover the spill.[9][10] Do not use combustible materials like paper towels or sawdust.

  • Collection : Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.[7]

  • Decontamination : Clean the spill area thoroughly with soap and water. Collect the cleaning materials and water as hazardous waste.

  • Labeling : Seal and label the waste container clearly as "Hazardous Waste: 2-Bromo-1-isopropoxy-4-nitrobenzene contaminated debris."

Large Spill (Outside of a fume hood)
  • Evacuate : Immediately evacuate the area, removing all personnel to a safe location upwind of the spill.[7]

  • Isolate : Close doors to the affected area and post warning signs.

  • Ignition Sources : Remove all sources of ignition from the surrounding area.[7][10]

  • Call for Help : Contact your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services. Do not attempt to clean up a large spill without specialized training and equipment.

  • Ventilate : If safe to do so, increase ventilation to the area.

The Core Directive: Proper Disposal Procedures

The final disposition of 2-Bromo-1-isopropoxy-4-nitrobenzene and its associated waste must comply with local, state, and federal regulations.[10][11] As a halogenated nitroaromatic compound, it is classified as hazardous waste and requires specialized disposal.

The primary and most effective method of disposal is controlled incineration . This process is crucial for two reasons:

  • Thermal Destruction : High-temperature incineration with flue gas scrubbing effectively breaks down the stable aromatic ring and destroys the toxic nitro functional group.[7]

  • Halogen Management : The presence of bromine requires a scrubber system to neutralize the resulting hydrobromic acid (HBr) gas, preventing its release into the atmosphere.[3][7]

Step-by-Step Disposal Protocol
  • Waste Segregation : Do NOT mix 2-Bromo-1-isopropoxy-4-nitrobenzene waste with other waste streams, especially incompatible chemicals. A comprehensive list of chemical incompatibilities should be consulted, but as a general rule, avoid contact with strong oxidizing agents, strong bases, and metals.[12][13] The Safety Data Sheet (SDS) for this compound indicates that no specific incompatibility data is available, therefore caution is warranted.[7]

  • Containerization :

    • Pure Compound/Residues : Collect unused or waste 2-Bromo-1-isopropoxy-4-nitrobenzene in its original container or a designated, compatible, and clearly labeled hazardous waste container. The container must be tightly closed and stored in a cool, dry, and well-ventilated area.[7][14]

    • Contaminated Materials : All contaminated items (e.g., gloves, absorbent materials, weighing paper, pipette tips) must be collected in a separate, clearly labeled, sealed container.[7][9]

  • Labeling : All waste containers must be labeled in accordance with EPA's Resource Conservation and Recovery Act (RCRA) and any local regulations. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Bromo-1-isopropoxy-4-nitrobenzene"

    • The specific hazards (e.g., Toxic, Irritant)

    • The accumulation start date

  • Arrange for Pickup : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and transport of the waste.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][9] This is illegal and environmentally hazardous.

  • Documentation : Maintain meticulous records of the waste generated, including the quantity and date of disposal, as required by your institution and regulatory bodies.

The following diagram illustrates the decision-making process for managing 2-Bromo-1-isopropoxy-4-nitrobenzene from use to final disposal.

G Disposal Workflow for 2-Bromo-1-isopropoxy-4-nitrobenzene cluster_prep Preparation & Handling cluster_use Laboratory Use cluster_spill Spill Response cluster_waste Waste Collection cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Use Chemical in Fume Hood A->B C Spill Occurs? B->C D Small Spill? C->D Yes G Generate Waste (Unused chemical, contaminated items) C->G No E Follow Small Spill Protocol: 1. Alert & Contain 2. Absorb (Inert) 3. Collect in Waste Container D->E Yes F Follow Large Spill Protocol: 1. Evacuate & Isolate 2. Call EHS/Emergency Services D->F No H Segregate Waste in Designated, Sealed Container E->H L Waste Removed for Controlled Incineration F->L Emergency Response G->H I Label Container Correctly (RCRA Standards) H->I J Store in Ventilated, Designated Area I->J K Contact Licensed Hazardous Waste Contractor J->K K->L

Caption: Decision workflow for handling and disposal of 2-Bromo-1-isopropoxy-4-nitrobenzene.

By adhering to these protocols, researchers can ensure that their work advances scientific knowledge without compromising their safety or the integrity of the environment. Trust in these validated procedures is built upon a clear understanding of the 'why' behind each step, transforming routine compliance into an ingrained safety culture.

References

  • Safety Data Sheet: Nitrobenzene - Carl ROTH . Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Nitrobenzene - Carl ROTH (2015-12-17) . Carl ROTH. Available at: [Link]

  • Toxicological Profile for Nitrobenzene - CDC . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • 1-Bromo-4-nitrobenzene - Novachem . Novachem. Available at: [Link]

  • 4 - SAFETY DATA SHEET (1-Bromo-4-nitrobenzene) . Fisher Scientific. Available at: [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-1-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher pushing the boundaries of drug development, the synthesis of novel compounds is a daily reality. With this comes the critical responsibility of ensuring a safe and efficient laboratory environment. This guide provides an in-depth operational plan for the safe handling of 2-Bromo-1-isopropoxy-4-nitrobenzene, a key intermediate in various synthetic pathways. Our focus extends beyond mere procedural steps to instill a foundational understanding of why these precautions are necessary, fostering a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Reactivity and Toxicity Profile

2-Bromo-1-isopropoxy-4-nitrobenzene is a solid organic compound that, while essential for many research applications, presents a distinct set of hazards that must be rigorously managed. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin and eye irritant, and may cause respiratory irritation.[1] It is also harmful if swallowed or inhaled.[2][3] The presence of both a halogen (bromine) and a nitro group on the aromatic ring contributes to its reactivity and toxicological profile.

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[4] Chronic exposure to nitroaromatic compounds can lead to more severe health effects, underscoring the importance of minimizing all chemical exposures.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the specific hazards of the chemical. The following table outlines the minimum PPE requirements for handling 2-Bromo-1-isopropoxy-4-nitrobenzene, with explanations rooted in material science and chemical compatibility.

PPE CategorySpecificationRationale and Field-Proven Insights
Hand Protection Double-gloving with a thicker, chemical-resistant outer glove (e.g., Butyl rubber or Viton™) over a standard nitrile inner glove.Nitrile gloves offer good initial splash protection against a range of chemicals, including weak acids and aromatic hydrocarbons.[2][6][7] However, for prolonged handling or in the event of a significant spill, a more robust barrier is necessary. Butyl rubber gloves are specifically recommended for handling nitro-compounds.[3] Doubling gloves provides an added layer of security; should the outer glove be compromised, the inner glove allows the user time to safely retreat and decontaminate. Always inspect gloves for any signs of degradation before use.[8]
Eye and Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over the goggles when there is a significant risk of splashes or when handling larger quantities.Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against splashes of irritating solids or their solutions. Chemical splash goggles are essential to prevent eye contact.[9] A face shield offers an additional layer of protection for the entire face from splashes.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.A lab coat provides a removable barrier to protect your skin and personal clothing from contamination. Flame-resistant material is a prudent choice when working with any organic compound.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls (i.e., a fume hood) are not available or are insufficient to maintain exposure below permissible limits.While this compound is a solid, dust can become airborne during handling. If working outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation of harmful dust. The specific cartridge should be selected based on a formal risk assessment.

Operational Plan: From Benchtop to Disposal

A self-validating safety protocol is one where each step is designed to minimize risk and provide clear guidance in the event of an unforeseen circumstance. The following procedures for handling, storage, and disposal of 2-Bromo-1-isopropoxy-4-nitrobenzene are designed with this principle in mind.

Handling and Use Protocol
  • Preparation and Engineering Controls : All handling of solid 2-Bromo-1-isopropoxy-4-nitrobenzene should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10] Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested, in accordance with OSHA standard 29 CFR 1910.151(c).[11][12]

  • Weighing and Transfer : When weighing the solid, use a disposable weigh boat to prevent cross-contamination. Use spark-proof tools for transfers to avoid ignition sources.[13] Keep containers of the chemical tightly closed when not in use to prevent the release of dust.[1][7]

  • Housekeeping : Maintain a clean and organized workspace.[14] Any surfaces that may have come into contact with the chemical should be decontaminated at the end of the procedure.

Storage Requirements
  • Location : Store 2-Bromo-1-isopropoxy-4-nitrobenzene in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1][7]

  • Container : The storage container must be tightly sealed and clearly labeled with the chemical name, hazard warnings, and date received.[15]

  • Segregation : Do not store with flammable materials. Although the solid itself is not highly flammable, it is a combustible organic compound.

Spill Management and Emergency Response

A chemical spill is a foreseeable event in a research laboratory. A well-rehearsed response plan is crucial to mitigating the potential harm.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Hazard Level start->assess minor_spill Minor Spill (<10g, contained) assess->minor_spill Minor major_spill Major Spill (>10g or uncontained) assess->major_spill Major don_ppe Don Appropriate PPE minor_spill->don_ppe alert Alert Personnel & Evacuate Area major_spill->alert call_ehs Call Emergency Personnel (EH&S) alert->call_ehs end End call_ehs->end contain Contain Spill with Inert Absorbent don_ppe->contain cleanup Carefully Sweep/Scoop into Waste Container contain->cleanup decontaminate Decontaminate Area with Soap & Water cleanup->decontaminate dispose Label & Dispose of Waste as Hazardous decontaminate->dispose dispose->end

Caption: Workflow for responding to a chemical spill.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][16] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] If skin irritation persists, seek medical attention.

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Disposal Protocol

The disposal of halogenated nitroaromatic compounds requires careful consideration to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection : All waste materials contaminated with 2-Bromo-1-isopropoxy-4-nitrobenzene, including spill cleanup debris and empty containers, must be collected in a designated, leak-proof, and properly labeled hazardous waste container.[10][17]

  • Segregation : This waste stream should be kept separate from other chemical wastes, particularly non-halogenated solvents, to facilitate proper disposal and potentially reduce costs.[10]

  • Neutralization (if applicable and permitted) : For some nitroaromatic compounds, chemical neutralization can be a viable pre-treatment step. However, this should only be performed by trained personnel following a validated and approved standard operating procedure. A common method involves reaction with a reducing agent, but the specific process must be evaluated for safety and efficacy for this particular compound.

  • Final Disposal : The labeled hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[2][3] Never dispose of this chemical down the drain or in the regular trash.[18]

By adhering to these scientifically grounded protocols, researchers can confidently and safely utilize 2-Bromo-1-isopropoxy-4-nitrobenzene in their critical work, advancing the frontiers of science while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.